Picein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZCEKPKECLKNO-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031535 | |
| Record name | Picein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-14-3 | |
| Record name | Picein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H3ACT49CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Picein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Picein, a naturally occurring phenolic glycoside. The information is curated for professionals in research and drug development who are interested in the therapeutic potential and chemical characteristics of this compound.
Chemical Structure and Identification
This compound is a phenolic compound classified as a glucoside of piceol (p-hydroxyacetophenone).[1] Its structure consists of a p-hydroxyacetophenone core bonded to a β-D-glucopyranosyl unit via a glycosidic linkage at the 4-position of the phenyl ring.
The formal IUPAC name for this compound is 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone .[2][3] The molecule is comprised of 14 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms.[2][4]
Below is a two-dimensional representation of the this compound chemical structure, generated using the DOT language.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Quantitative Data
This compound is typically found as a pale yellow or crystalline solid.[5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈O₇ | [2][4][6] |
| Molecular Weight | 298.29 g/mol | [2][4][6] |
| CAS Number | 530-14-3 | [2][4][6] |
| Melting Point | 195-196 °C | [7] |
| Optical Rotation ([α]D²³) | -88° (c=1) | [7] |
| Appearance | Needles or prisms from methanol | [7] |
| Purity (typical) | >98% (HPLC) | [6] |
| Solubility | 1 g in 50 ml water at 15°C; 1 g in 1 ml boiling water; Soluble in hot glacial acetic acid; Practically insoluble in ether and chloroform. | [7] |
| SMILES | CC(=O)C1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [1] |
| InChI Key | GOZCEKPKECLKNO-RKQHYHRCSA-N | [2] |
Experimental Protocols
This compound can be obtained from various plant sources, including the roots of Rhodiola crenulata, the bark of willows and conifers like the Norway spruce (Picea abies), and the rhizomes of Picrorhiza kurroa.[1][3] The following sections detail a representative protocol for the extraction and purification of this compound from plant material, as well as a workflow for its quantification using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound from Plant Material
This protocol is a generalized procedure based on common techniques for the isolation of phenolic compounds from plant matrices.
Workflow for this compound Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Preparation of Plant Material: The plant material (e.g., bark of Picea abies) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to solvent extraction. A mixture of ethanol and water (e.g., 50-70% ethanol) is commonly used. The extraction can be performed at room temperature with stirring for several hours or under reflux to increase efficiency.
-
Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Preliminary Purification: The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase for separating phenolic compounds is Sephadex LH-20. The column is eluted with a suitable solvent, such as methanol, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are pooled and further purified using preparative HPLC. A C18 reversed-phase column is typically employed with a mobile phase consisting of a gradient of water (often with a small amount of acid like acetic or formic acid) and an organic solvent such as methanol or acetonitrile.
-
Isolation and Verification: The purified this compound is collected, the solvent is evaporated, and the final product is dried. The purity is confirmed by analytical HPLC, and the structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a standard method for the quantification of this compound in plant extracts.
Methodology:
-
Standard Preparation: A stock solution of high-purity this compound standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: The plant extract is accurately weighed and dissolved in the mobile phase solvent. The solution is filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being water with 0.1% formic acid and mobile phase B being acetonitrile. The gradient program is optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.
-
Detection: UV detection is performed at the maximum absorbance wavelength of this compound (around 260-280 nm).
-
-
Analysis: The calibration standards are injected to construct a calibration curve of peak area versus concentration. The sample extract is then injected, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
This technical guide provides foundational information for researchers and professionals working with this compound, from understanding its fundamental chemical structure to its practical isolation and quantification.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally Friendly Extraction from Picea Abies Bark as an Approach to Accessing Valuable Antioxidants in Biorefineries [mdpi.com]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
An In-depth Technical Guide to the Biological Sources and Natural Occurrence of Picein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picein, a phenolic glucoside of p-hydroxyacetophenone, is a naturally occurring compound that has garnered significant interest within the scientific community. Its presence in a variety of plant species, coupled with its potential biological activities, positions it as a molecule of interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the known biological sources of this compound, its natural occurrence, and quantitative data where available. Furthermore, it details experimental protocols for its extraction and analysis and illustrates its biosynthetic pathway.
Biological Sources of this compound
This compound is distributed across a diverse range of plant families and genera. Its presence has been documented in various plant parts, including needles, roots, bark, leaves, and rhizomes. The primary plant genera known to contain this compound are summarized below.
Table 1: Major Plant Genera Containing this compound
| Genus | Common Name | Family | Plant Part(s) |
| Picea | Spruce | Pinaceae | Needles, Roots |
| Salix | Willow | Salicaceae | Bark, Leaves |
| Rhododendron | Rhododendron | Ericaceae | Leaves, Flowers |
| Picrorhiza | --- | Plantaginaceae | Rhizomes |
| Phagnalon | --- | Asteraceae | Aerial parts |
| Ebenus | --- | Fabaceae | Not specified |
| Vauquelinia | --- | Rosaceae | Aerial parts |
| Poacynum | --- | Apocynaceae | Flowers |
Natural Occurrence and Quantitative Data
The concentration of this compound can vary significantly between different plant species, the specific plant part, and even the environmental conditions in which the plant grows. The following table summarizes the available quantitative data on this compound content in various biological sources.
Table 2: Quantitative Occurrence of this compound in Various Plant Species
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration | Citation(s) |
| Picea abies (Norway Spruce) | Needles | Not specified | Not specified | 1.8 - 2.2% of dry weight | |
| Picea abies (Norway Spruce) | Non-mycorrhizal short roots | Not specified | Not specified | 0.09 - 0.2% of dry weight | |
| Picrorhiza kurroa | Leaves | Butanol extract | HPLC | 20.09% of butanol extract | |
| Picrorhiza kurroa | Leaves | Ethyl acetate extract | HPLC | 10.68% of ethyl acetate extract | |
| Picrorhiza kurroa | Leaves | Ethanol extract | HPLC | 10.63% of ethanol extract | |
| Salix purpurea | Bark | Not specified | HPLC | Detected in 10% of 91 genotypes studied | |
| Salix daphnoides | Bark Extract | Methanol | HPLC-MS/MS | Possibly present | |
| Salix alba | Bark | Not specified | Not specified | Salicin is the major compound, this compound presence is minor. | |
| Rhododendron species | Not specified | Not specified | Not specified | Data not available |
Biosynthesis of this compound
This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through several enzymatic steps to form p-coumaroyl-CoA, a key intermediate. From p-coumaroyl-CoA, the pathway to this compound involves two main steps: the formation of p-hydroxyacetophenone and its subsequent glucosylation.
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound from Phenylalanine.
Experimental Protocols
Extraction of this compound using Soxhlet Apparatus
This protocol describes a general method for the extraction of phenolic compounds, including this compound, from dried plant material using a Soxhlet apparatus. The choice of solvent may be optimized depending on the plant matrix.
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Round bottom flask
-
Condenser
-
Heating mantle
-
Cellulose extraction thimble
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 10-20 g of the dried, finely ground plant material.
-
Place the powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask to about two-thirds full with the extraction solvent (e.g., ethanol). Add a few boiling chips to ensure smooth boiling.
-
Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.
-
Turn on the cooling water to the condenser.
-
Heat the solvent in the flask using the heating mantle. The solvent will evaporate, and its vapors will travel up to the condenser.
-
The condensed solvent will drip into the thimble containing the plant material, initiating the extraction.
-
Once the solvent level in the extractor chamber reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the boiling flask.
-
Allow this cycle of boiling, condensation, and siphoning to repeat for a sufficient duration (typically 6-8 hours) to ensure exhaustive extraction.
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Disassemble the apparatus and carefully remove the thimble.
-
The extract in the round bottom flask can then be concentrated using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be further purified or directly used for analysis.
Soxhlet Extraction Workflow
Caption: General workflow for Soxhlet extraction.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts by reverse-phase HPLC. Specific parameters such as the mobile phase composition and gradient may require optimization for different sample matrices.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of this compound in the samples.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude plant extract in the mobile phase or methanol.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: this compound has a UV absorbance maximum around 275-285 nm. Set the detector to monitor at an appropriate wavelength within this range.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
HPLC Analysis Workflow
An In-depth Technical Guide to the Core Relationship of Picein and its Aglycone Piceol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picein, a naturally occurring phenolic glycoside, and its aglycone, piceol (p-hydroxyacetophenone), are compounds of significant interest in the fields of phytochemistry, pharmacology, and drug development. This compound, the β-D-glucopyranoside of piceol, serves as a biological precursor, releasing the more pharmacologically active piceol upon hydrolysis.[1][2] This guide provides a comprehensive technical overview of the relationship between this compound and piceol, detailing their biosynthesis, chemical properties, and biological activities, supported by experimental methodologies and pathway visualizations.
Chemical Structures and Physicochemical Properties
This compound is chemically known as 1-[4-(β-D-glucopyranosyloxy)phenyl]ethanone, while piceol is 1-(4-hydroxyphenyl)ethanone.[3][4] The presence of the glucose moiety renders this compound more water-soluble than its aglycone, piceol.
Table 1: Physicochemical Properties of this compound and Piceol
| Property | This compound | Piceol |
| Chemical Formula | C₁₄H₁₈O₇ | C₈H₈O₂ |
| Molar Mass | 298.29 g/mol [3] | 136.15 g/mol [4] |
| PubChem CID | 92123[5] | 7469[4] |
| Appearance | White crystalline solid | White to off-white crystalline solid |
| Melting Point | 195-196 °C | 109-112 °C |
| Solubility | Soluble in water and polar organic solvents | Sparingly soluble in water, soluble in organic solvents |
Biosynthesis and Interconversion
In plants, particularly in species like Norway spruce (Picea abies), this compound is synthesized from piceol through a glucosylation reaction. The biosynthesis of piceol itself is proposed to start from coumaroyl-CoA.[6] The interconversion of this compound to piceol is a critical step for the manifestation of biological activity and is primarily enzymatic.
Biosynthetic Pathway of Piceol and this compound
The proposed biosynthetic pathway involves the conversion of coumaroyl-CoA to 4-hydroxyacetophenone (piceol), which is then glucosylated to form this compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism of isoliquiritigenin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. recursosbioquimica.es [recursosbioquimica.es]
- 5. cris.unibo.it [cris.unibo.it]
- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Picein: A Technical Guide for Drug Discovery Professionals
Abstract
Picein, a phenolic glucoside found in a variety of plant species, including willow bark (Salix sp.) and the rhizomes of Picrorhiza kurroa, is emerging as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a particular focus on its neuroprotective, antioxidant, and anti-inflammatory effects. Detailed summaries of quantitative data, experimental methodologies, and key signaling pathways are presented to support further investigation and drug development efforts. While the primary focus of current research has been on its potential in neurodegenerative diseases, this document also explores other reported biological activities.
Introduction
This compound (1-[4-(β-D-Glucopyranosyloxy)phenyl]ethan-1-one) is a natural biomolecule that has been investigated for a range of therapeutic applications.[1][2] Historically, plants containing this compound, such as willow bark, have been used for their analgesic, antipyretic, and anti-inflammatory properties.[1][2] Modern research has shifted towards elucidating the specific mechanisms and potential of isolated this compound, revealing a promising profile as a neuroprotective and antioxidant agent.[3][4] This guide synthesizes the available preclinical data to provide a technical resource for researchers and scientists in the field of drug development.
Pharmacological Properties
The primary pharmacological activities attributed to this compound are its neuroprotective, antioxidant, and to a lesser extent, anti-inflammatory effects. There is also preliminary evidence for its role in promoting collagen synthesis.
Neuroprotective Effects
The neuroprotective potential of this compound is the most extensively studied aspect of its pharmacology. Research suggests a dual mechanism involving the inhibition of a key enzyme in Alzheimer's disease pathogenesis and the mitigation of oxidative stress in neuronal cells.
-
BACE1 Inhibition: In silico studies, utilizing pharmacophore mapping and molecular docking, have identified Beta-Secretase 1 (BACE1) as a potential molecular target for this compound.[1][2] BACE1 is an aspartic acid protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] The predicted binding affinity and inhibition constant suggest a modest but potentially significant interaction.[1][2]
-
Amelioration of Oxidative Stress in Neuronal Cells: In vitro studies have demonstrated that this compound can protect neuroblastoma cells (SH-SY5Y) from oxidative stress induced by toxins like menadione.[4][5] this compound treatment was shown to reduce levels of reactive oxygen species (ROS) and mitochondrial superoxide, thereby restoring mitochondrial activity.[4]
-
In Vivo Efficacy in Memory Impairment: In a rat model of scopolamine-induced memory impairment, intraventricular administration of this compound was found to prevent deficits in learning and avoidance memory.[6] This behavioral improvement was associated with a reduction in oxidative stress markers in the hippocampus.[6]
Antioxidant Activity
This compound's antioxidant properties are intrinsically linked to its neuroprotective effects. It functions by neutralizing free radicals and modulating the activity of endogenous antioxidant enzymes.
-
In Vitro Studies: Treatment of SH-SY5Y neuroblastoma cells with this compound has been shown to counteract the effects of the free radical generator menadione.[4] This includes a significant decrease in ROS levels and mitochondrial superoxide production.[4]
-
In Vivo Studies: In a rat model, this compound administration led to a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus.[6] Concurrently, it increased the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT), and elevated the total antioxidant capacity (TAC).[6]
Anti-inflammatory Properties
The evidence for this compound's anti-inflammatory activity is currently mixed. While some cellular and plant studies have indicated anti-inflammatory effects, others have failed to demonstrate such properties for the isolated compound.[2][3][7] This discrepancy suggests that the anti-inflammatory reputation of this compound-containing plants may be due to other phytochemicals or synergistic effects. Further research with isolated this compound in relevant inflammatory models is required to clarify its role.
Other Pharmacological Activities
-
Collagen Synthesis: A study identified that this compound extracted from the rhizomes of Picrorhiza kurroa promoted collagen synthesis at concentrations of 10–30 μM without showing cytotoxicity.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro and In Silico Quantitative Data for this compound
| Parameter | Model/Assay | Value | Reference |
| BACE1 Inhibition (Predicted) | Molecular Docking | Binding Affinity: -5.94 kcal/mol | [1][2] |
| Inhibition Constant (Ki): 44.03 µM | [1][2] | ||
| Neuroprotection | Menadione-induced oxidative stress in SH-SY5Y cells | 25 µM (effective concentration) | [4] |
| Collagen Synthesis Promotion | Not specified | 10–30 µM (effective concentration) | [1][2] |
Table 2: In Vivo Quantitative Data for this compound (Rat Model of Scopolamine-Induced Memory Impairment)
| Parameter | Dose (Intraventricular) | Effect | Reference |
| Inhibitory Avoidance Memory | 2.5 mg/kg & 5 mg/kg | Increased latency to enter dark room (improved memory) | [6] |
| Hippocampal Oxidative Stress | 2.5 mg/kg | Decreased Malondialdehyde (MDA) levels | [6] |
| 2.5 mg/kg | Increased Superoxide Dismutase (SOD) activity | [6] | |
| 2.5 mg/kg | Increased Glutathione Peroxidase (GPX) activity | [6] | |
| 2.5 mg/kg | Increased Catalase (CAT) activity | [6] | |
| 2.5 mg/kg | Increased Total Antioxidant Capacity (TAC) | [6] |
Pharmacokinetics (ADME)
Currently, there is a notable lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding the pharmacokinetic profile of this compound is a critical next step in evaluating its potential as a therapeutic agent. Future research should focus on in vitro permeability assays, plasma protein binding, metabolic stability studies, and in vivo pharmacokinetic profiling in animal models.
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of action for this compound's neuroprotective effects are illustrated below.
Detailed Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to evaluate the pharmacological properties of this compound.
In Vitro Neuroprotection Assay
This workflow describes the general procedure for assessing the protective effects of this compound against oxidative stress in a neuronal cell line.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media until they reach a suitable confluency (e.g., 70-80%).
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: A known oxidative stress-inducing agent, such as menadione (MQ), is added to the cell culture media.
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the wells. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured spectrophotometrically (e.g., at 570 nm) to determine cell viability.
-
Reactive Oxygen Species (ROS) Measurement: A fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence is measured to quantify intracellular ROS levels.
-
Mitochondrial Superoxide Detection (MitoSOX Assay): Cells are incubated with MitoSOX Red, a fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, MitoSOX Red is oxidized, and its fluorescence is measured to specifically assess mitochondrial superoxide production.
-
In Vivo Inhibitory Avoidance Test
This protocol outlines the assessment of this compound's effect on learning and memory in a rat model.
-
Animal Model: Adult male Wistar rats are used.
-
Induction of Memory Impairment: Amnesia is induced by an intraperitoneal (IP) injection of scopolamine.
-
This compound Administration: this compound is administered via intraventricular injection daily for a set period (e.g., 7 days).
-
Behavioral Testing (Inhibitory Avoidance Task):
-
Training: Rats are placed in a two-compartment apparatus (one light, one dark). When the rat enters the dark compartment, a mild foot shock is delivered.
-
Testing: After a retention interval (e.g., 24 hours), the rat is placed back in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive event.
-
-
Biochemical Analysis: Following behavioral testing, animals are euthanized, and the hippocampus is dissected. Tissue homogenates are used to measure levels of MDA (a marker of lipid peroxidation) and the activity of antioxidant enzymes (SOD, GPX, CAT) and total antioxidant capacity (TAC) using commercially available assay kits.
Conclusion and Future Directions
This compound demonstrates significant potential as a neuroprotective agent, primarily through its antioxidant properties and its predicted ability to inhibit BACE1. The available in vitro and in vivo data provide a strong rationale for its further development, particularly for neurodegenerative disorders such as Alzheimer's disease.
However, several critical knowledge gaps must be addressed:
-
Pharmacokinetics: A thorough investigation of the ADME properties of this compound is essential to understand its bioavailability and disposition.
-
Anti-inflammatory Activity: The conflicting reports on its anti-inflammatory effects need to be resolved through targeted studies.
-
Analgesic and Antipyretic Effects: The direct effects of isolated this compound on pain and fever, independent of its presence in traditional herbal extracts, require clarification.
-
Chronic Toxicity: Long-term safety and toxicity studies are necessary before considering clinical translation.
Future research should focus on these areas to fully elucidate the therapeutic potential of this compound and pave the way for its potential use in clinical settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Picein's Role in Plant Physiology and Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picein, a phenolic glucoside, is an important secondary metabolite in various plants, notably conifers such as Norway spruce (Picea abies). Emerging research indicates that this compound is not merely a passively stored compound but plays a significant role in plant physiology, particularly in mediating responses to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's function, biosynthesis, and its involvement in plant defense signaling pathways. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this natural compound's properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways and workflows.
This compound in Plant Physiology
This compound (p-hydroxyacetophenone-β-D-glucopyranoside) is the glycoside of piceol. In its glycosylated form, this compound is more stable and water-soluble, allowing for its storage in plant vacuoles. The deglycosylation of this compound to its aglycone, piceol, is a critical activation step, as piceol is often the more biologically active form.
Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway. The complete biosynthetic pathway has been elucidated, starting from 4-coumaroyl-CoA.
A key step involves the impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate. This impairment is due to a loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase in some plant species. The accumulated aromatic 3-ketoacyl-CoA is then hydrolyzed by a thioesterase and undergoes spontaneous decarboxylation to form the acetophenone moiety, which is subsequently glycosylated to form this compound.
The final step of this compound biosynthesis is the glycosylation of piceol, a reaction catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that play a crucial role in the glycosylation of various plant secondary metabolites, thereby altering their stability, solubility, and biological activity.
This compound's Role in Plant Stress Response
This compound has been identified as a key indicator of plant stress.[1] Its accumulation is often associated with the plant's defense mechanisms against a variety of stressors.
Biotic Stress
This compound plays a significant role in defending plants against herbivores and fungal pathogens. Studies on Norway spruce have shown a correlation between this compound concentrations and the tree's defensive capacity against fungal pathogens and budworm.[1] Increased levels of this compound have been observed in response to fungal infection by Sirococcus conigenus.[1] The conversion of this compound to the more toxic piceol is thought to be a direct chemical defense mechanism.
Abiotic Stress
While the role of this compound in response to abiotic stress is less well-documented, its nature as a phenolic compound suggests potential involvement in mitigating oxidative stress. Phenolic compounds are known for their antioxidant properties, which can help protect plant cells from damage caused by reactive oxygen species (ROS) generated during abiotic stress conditions such as drought, high salinity, and extreme temperatures.
Quantitative Data on this compound Accumulation
The concentration of this compound in plant tissues can vary significantly depending on the plant species, tissue type, age, and environmental conditions. The following tables summarize available quantitative data from studies on Norway spruce (Picea abies).
Table 1: this compound Concentration in Picea abies Tissues
| Plant Tissue | Concentration (% dry weight) | Reference |
| Non-mycorrhizal short roots | 0.09–0.2% | [1] |
| Needles | 1.8–2.2% | [1] |
Table 2: this compound and Piceol Concentrations in Picea abies Needles of Different Ages
| Compound | Needle Age | Concentration (relative units) | Reference |
| This compound | Current year | Identified | |
| 4-hydroxy acetophenone (piceol) | Previous year | >30 times higher than this compound in current year needles |
Signaling Pathways Involving this compound
The precise signaling pathways through which this compound exerts its effects are still under investigation. However, based on its role in plant defense, it is hypothesized to interact with major plant stress signaling hormones such as jasmonic acid (JA) and salicylic acid (SA).
Hypothetical this compound-Mediated Defense Signaling
A proposed model for this compound's role in defense signaling begins with the perception of a stressor (e.g., herbivore attack or pathogen infection). This perception likely triggers a signaling cascade that leads to the upregulation of genes involved in this compound biosynthesis. The accumulation of this compound can then serve two purposes:
-
Direct Defense: Enzymatic conversion of this compound to the more toxic piceol at the site of stress.
-
Signal Amplification: this compound or piceol may act as signaling molecules to activate downstream defense responses, potentially through interaction with the JA and SA signaling pathways.
References
The Pharmacokinetic Profile of Picein: A Technical Guide to Its Bioavailability and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picein, the glucoside of piceol, is a naturally occurring phenolic compound found in various plant species. While its aglycone, piceatannol, has garnered significant research interest for its diverse biological activities, the bioavailability and metabolic pathways of this compound itself remain less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), drawing upon available literature for this compound and its closely related analogue, piceatannol. This document summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes the key metabolic and signaling pathways to support further research and development of this compound as a potential therapeutic agent.
Bioavailability of this compound
Direct quantitative pharmacokinetic data for this compound is limited in the current scientific literature. However, based on studies of other phenolic glycosides, it is anticipated that the oral bioavailability of this compound is relatively low. The glycosidic linkage to piceol increases its water solubility but may hinder its passive diffusion across the intestinal epithelium. The primary determinant of this compound's bioavailability is likely its hydrolysis to the aglycone, piceol, by various enzymes.
Pharmacokinetic Parameters of Piceatannol (Aglycone)
In the absence of direct data for this compound, the pharmacokinetic parameters of its aglycone, piceatannol, provide valuable insights into the systemic exposure following the oral administration of this compound. The following table summarizes the available pharmacokinetic data for piceatannol in rats.
| Parameter | Intravenous (10 mg/kg) | Intragastric (90-360 µmol/kg) | Reference |
| Cmax | - | Dose-dependent increase | [1] |
| Tmax | - | Not specified | [1] |
| AUC (total) | - | Dose-dependent increase | [1] |
| Absolute Bioavailability | - | Not specified | [1] |
Note: The AUC for total piceatannol (including metabolites) was found to be less than that for total resveratrol, a structurally similar stilbenoid. However, when co-administered with resveratrol, the AUC for piceatannol was significantly increased, suggesting a higher metabolic stability of piceatannol[1].
Metabolic Pathways of this compound
The metabolism of this compound is believed to occur in two main phases:
-
Phase 0: Hydrolysis: The initial and rate-limiting step is the hydrolysis of the glycosidic bond to release the aglycone, piceol.
-
Phase I & II Metabolism of the Aglycone: Piceol can then undergo further metabolism, primarily through phase II conjugation reactions, to form more water-soluble compounds that can be readily excreted. Piceol may also be hydroxylated to form piceatannol, which then undergoes extensive phase II metabolism.
Phase 0: Hydrolysis of this compound
The hydrolysis of this compound to piceol is catalyzed by β-glucosidases. These enzymes are present in various biological systems:
-
Intestinal Microflora: The gut microbiota possesses a wide range of glycosidases that can efficiently hydrolyze dietary glycosides[2].
-
Human Tissues: A broad-specificity cytosolic β-glucosidase has been identified in the human liver, small intestine, spleen, and kidney, which is capable of hydrolyzing various β-d-glycosides, including L-picein[3][4]. This suggests that this compound that is absorbed intact can be hydrolyzed systemically.
Figure 1: Hydrolysis of this compound to Piceol.
Phase I and II Metabolism of Piceol and Piceatannol
Following hydrolysis, piceol can be hydroxylated to piceatannol by cytochrome P450 enzymes, although this is considered a minor pathway[5]. The primary metabolic routes for both piceol and piceatannol are phase II conjugation reactions, including glucuronidation and sulfation, as well as O-methylation.
-
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on piceatannol have identified several UGT isoforms involved in its glucuronidation, including UGT1A1, UGT1A8, and UGT1A10, which are expressed in the liver and intestine[6][7].
-
Sulfation: Sulfotransferases (SULTs) are responsible for the sulfation of phenolic compounds. While specific SULT isoforms for piceol/piceatannol are not definitively identified, SULT1A1 is a major xenobiotic-metabolizing SULT in the liver and is known to act on a wide range of phenolic substrates[7].
-
O-Methylation: Catechol-O-methyltransferase (COMT) can methylate the catechol moiety of piceatannol[5].
Figure 2: Proposed Metabolic Pathways of Piceol and Piceatannol.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)
This protocol is a representative methodology for assessing the oral bioavailability of this compound in a rodent model, based on common practices for pharmacokinetic studies of natural products.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before dosing.
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg). For intravenous administration, this compound is dissolved in a vehicle like saline with a co-solvent and administered via the tail vein (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Figure 3: Workflow for an In Vivo Pharmacokinetic Study.
Quantification of this compound in Plasma by UPLC-MS/MS (Representative Protocol)
This protocol outlines a representative ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC Conditions:
-
Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
-
Signaling Pathways
While direct evidence for this compound's effect on signaling pathways is limited, its aglycone, piceatannol, has been shown to modulate key inflammatory pathways. It is plausible that this compound, upon conversion to piceatannol, exerts similar effects.
Inhibition of NF-κB Signaling Pathway by Piceatannol
Piceatannol has been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway induced by tumor necrosis factor (TNF)[8]. This anti-inflammatory effect is mediated through the inhibition of IκBα kinase (IKK) and subsequent phosphorylation of the p65 subunit of NF-κB[8].
Figure 4: Inhibition of the NF-κB Signaling Pathway by Piceatannol.
Conclusion
The available evidence suggests that this compound's bioavailability is governed by its enzymatic hydrolysis to piceol, which is then subject to extensive phase II metabolism, similar to its hydroxylated counterpart, piceatannol. While direct pharmacokinetic data for this compound is lacking, the information on piceatannol provides a valuable framework for understanding its potential ADME properties. The anti-inflammatory effects of piceatannol, particularly its inhibition of the NF-κB pathway, highlight the therapeutic potential that could be unlocked following the metabolism of this compound. Further in vivo pharmacokinetic studies on this compound are warranted to establish a clear dose-exposure relationship and to fully elucidate its metabolic fate and potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for designing and interpreting future research in this area.
References
- 1. Absorption and metabolism of piceatannol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 4. hydrolysis-of-a-naturally-occurring-glucoside-by-a-broad-specificity-glucosidase-from-liver - Ask this paper | Bohrium [bohrium.com]
- 5. Predicting phase-I metabolism of piceatannol: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation of piceatannol by human liver microsomes: major role of UGT1A1, UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Picein: A Technical Guide to its Historical Discovery and Scientific Evolution
For Immediate Release
This technical whitepaper provides a comprehensive overview of the historical discovery, isolation, and evolving research landscape of Picein (C₁₄H₁₈O₇), a phenolic glucoside of significant interest to researchers, scientists, and drug development professionals. This document details the early beginnings of its characterization in the late 19th century and summarizes key quantitative data and experimental methodologies that have defined its scientific journey.
Historical Context: The Discovery and Naming of this compound
The journey of this compound's discovery begins in the late 19th century, a period of burgeoning interest in the chemical constituents of the natural world. The earliest recorded mention of "this compound" appears in the scientific literature of 1894. The name itself is derived from the Latin "piceus," meaning "pitch-black" or relating to the spruce tree (Picea), combined with the suffix "-in," a common convention for naming glucosides during that era. This nomenclature firmly links its origins to the Norway spruce (Picea abies).
Historical records indicate that the French chemist Charles Tanret was the first to isolate and identify this compound. In his work on the chemical components of various plants, Tanret identified a bitter-tasting glucoside in the young shoots of spruce trees, which he named this compound. His findings were documented in the scientific journals of the time, laying the groundwork for all subsequent research on this compound.
Physicochemical Properties and Natural Occurrence
This compound is the glucoside of piceol (4-hydroxyacetophenone). It is a white crystalline solid with the chemical formula C₁₄H₁₈O₇. While first discovered in Norway spruce, subsequent research has identified its presence in a variety of other plant species.
| Plant Source | Part of Plant | Concentration/Notes |
| Picea abies (Norway Spruce) | Needles, Bark, Roots | Found in varying concentrations depending on the specific tissue and environmental conditions. |
| Salix species (Willow) | Bark | Co-occurs with other salicylates like salicin. |
| Picrorhiza kurroa | Rhizomes | Investigated for its potential to promote collagen synthesis. |
| Rhodiola rosea | - | Identified as a constituent. |
Early Research and Biological Activities
Initial research on this compound focused on its basic chemical characterization. However, contemporary studies have unveiled a range of biological activities, with a primary focus on its antioxidative and neuroprotective properties. These effects are often attributed to its aglycone, piceol, which is released upon hydrolysis of the glycosidic bond.
Experimental Protocols: A Glimpse into Early Isolation Techniques
Modern Research Focus: Neuroprotection and Antioxidant Effects
Recent in vitro and in vivo studies have explored the potential therapeutic applications of this compound, particularly in the context of neurodegenerative diseases. Research has suggested that this compound may exert its neuroprotective effects through the modulation of oxidative stress pathways.
Conclusion and Future Directions
From its initial discovery as a bitter compound in spruce shoots to its current status as a molecule of interest for its neuroprotective potential, this compound has traveled a long scientific path. The foundational work of early chemists like Charles Tanret provided the essential starting point for over a century of research. Future investigations will likely focus on elucidating the precise molecular targets of this compound and its metabolites, as well as exploring its therapeutic efficacy in preclinical and clinical settings. This historical and technical overview serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Picein from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picein (p-hydroxyacetophenone-β-D-glucopyranoside) is a phenolic glycoside found in various plant species, notably in the bark of willows (Salix spp.) and the rhizomes of Picrorhiza kurroa.[1][2] It has garnered scientific interest for its potential anti-inflammatory, antioxidant, and neuroprotective properties.[1] These attributes make this compound a promising candidate for further investigation in drug development and biomedical research.
These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from plant materials. The protocols are designed to guide researchers in obtaining high-purity this compound for experimental and developmental purposes.
Data Presentation
Table 1: Summary of Solvents Used in the Extraction of this compound and Related Phenolic Glycosides
| Solvent System | Plant Source | Target Compound(s) | Purity Achieved | Reference |
| n-Butanol | Salix reticulata | This compound | 93.6% | [2] |
| Hot Water | Willow Bark (Salix spp.) | This compound | Not specified | [2] |
| Methanol:Water (8:2, v/v) | Picrorhiza kurroa leaves | Phenolic compounds | Not specified | [3] |
| Ethanol | Picrorhiza kurroa rhizomes | Iridoid glycosides | Not specified | [4] |
| Weak acid-ethyl alcohol solution | White Willow Bark (Salix spp.) | Salicin | >98% | [5] |
| 80% Methanol | Castanopsis chinensis leaves | Phenolic glycosides | Not specified | [6] |
Table 2: Parameters for Solid-Liquid Extraction of Phenolic Compounds from Various Plant Materials
| Parameter | Range/Value | Plant Material | Target Compound | Reference |
| Temperature | 70 - 85 °C | Durian Peel | Pectin | [7] |
| 40 - 80 °C | White Grape Skin | Bioactive molecules | [8] | |
| 20 - 80 °C | Quince Peels | Bioactive compounds | [9] | |
| Time | 45 - 75 minutes | Durian Peel | Pectin | [7] |
| 60 - 90 minutes | White Grape Skin | Bioactive molecules | [8] | |
| 15 - 150 minutes | Quince Peels | Bioactive compounds | [9] | |
| Solvent-to-Solid Ratio | 17.5:1 - 22.5:1 (mL/g) | Durian Peel | Pectin | [7] |
| 10:1 - 30:1 (g/L) | White Grape Skin | Bioactive molecules | [8] | |
| 20:1 (mL/g) | Quince Peels | Bioactive compounds | [9] | |
| Solvent Concentration | 25% Ethanol | Quince Peels | Bioactive compounds | [9] |
| 50% Ethanol | Laurel Leaf | Polyphenols | [10] | |
| 90% Ethanol | White Pepper | Piperine | [11] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound from Willow Bark (Salix spp.)
This protocol is adapted from methods used for salicin, a structurally similar phenolic glycoside, and general principles of plant extraction.[5][12]
1. Plant Material Preparation:
- Obtain dried willow bark.
- Grind the bark into a fine powder using a mechanical grinder to increase the surface area for extraction.[12]
2. Extraction:
- Weigh the powdered plant material.
- Prepare an extraction solvent of 70% ethanol in water, acidified to a pH of approximately 4-5 with a weak acid (e.g., citric acid or acetic acid).
- In a suitable flask, combine the powdered bark with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
- Heat the mixture to 60-70°C with continuous stirring for 2-3 hours.
- After the extraction period, allow the mixture to cool.
- Separate the solid material from the liquid extract by vacuum filtration.
- Repeat the extraction process on the solid residue with fresh solvent to maximize the yield.
- Combine the liquid extracts.
3. Solvent Removal:
- Concentrate the combined extracts using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.
- The resulting aqueous concentrate can be used for the subsequent purification steps.
Protocol 2: Purification of this compound using Column Chromatography
This protocol is based on the successful isolation of this compound from Picrorhiza kurroa and general chromatographic principles.[13][14]
1. Preparation of the Crude Extract:
- The concentrated aqueous extract from Protocol 1 is subjected to liquid-liquid partitioning.
- Add an equal volume of n-butanol to the aqueous extract in a separatory funnel.
- Shake the funnel vigorously and then allow the layers to separate.
- Collect the upper n-butanol layer, which will contain the this compound.
- Repeat the partitioning with fresh n-butanol and combine the butanol fractions.
- Evaporate the n-butanol under reduced pressure to obtain a crude this compound-rich extract.
2. Column Chromatography:
- Prepare a silica gel column. The size of the column will depend on the amount of crude extract.
- Equilibrate the column with a non-polar solvent (e.g., hexane or a hexane:ethyl acetate mixture).
- Dissolve the crude extract in a minimal amount of the initial mobile phase.
- Load the dissolved extract onto the top of the silica gel column.
- Elute the column with a gradient of increasing polarity, for example, starting with a hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.
- Collect fractions of the eluate.
3. Fraction Analysis and Final Purification:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
- Combine the this compound-containing fractions.
- Evaporate the solvent to yield purified this compound.
- If necessary, a final purification step can be performed using preparative HPLC for higher purity. A C18 column with a mobile phase of acetonitrile and water is a common system for purifying phenolic compounds.[13][15]
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Postulated Anti-inflammatory Signaling Pathway of this compound
While the specific signaling pathways of this compound are still under investigation, its anti-inflammatory properties likely involve the modulation of key inflammatory pathways such as NF-κB, similar to other phenolic compounds.
Caption: Postulated anti-inflammatory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijbpas.com [ijbpas.com]
- 5. CN105461766A - Method for extracting salicin from white willow bark - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. hrpub.org [hrpub.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The process of extracting salicin from white willow bark extract. [greenskybio.com]
- 13. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Picein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Picein (also known as Piceid) using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed for accuracy, precision, and reliability in research and quality control settings.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various sample matrices, such as plant extracts.
Principle
Reverse-phase HPLC separates this compound from other components in a sample based on its polarity. A C18 column is used, which retains nonpolar compounds more strongly than polar compounds. This compound is eluted using a mobile phase of acidified water and an organic solvent. Quantification is achieved by detecting the UV absorbance of this compound as it elutes from the column and comparing the peak area to that of a known standard.
Experimental Protocol
1.2.1. Equipment and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
1.2.2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to create calibration standards. A typical concentration range could be 1-100 µg/mL.
1.2.3. Sample Preparation (Example for Plant Material)
-
Extraction: Accurately weigh a known amount of powdered plant material. Extract with a suitable solvent, such as 50% methanol, using ultrasonication for 30 minutes.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
1.2.4. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Methanol or Acetonitrile |
| Elution | Isocratic or Gradient. For a starting point, an isocratic elution with a ratio of A:B (e.g., 70:30 v/v) can be used and optimized. A gradient elution may provide better separation for complex samples.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 230 nm or 275 nm |
| Injection Volume | 10-20 µL |
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for this compound quantification.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.6 pmol (UV-vis detection)[3] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 2% |
| Retention Time | Dependent on specific conditions, but should be consistent. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method offers higher selectivity and sensitivity for the quantification of this compound, especially in complex matrices.
Principle
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, this compound is ionized, and the mass spectrometer detects specific parent and product ions. This technique, particularly with Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference.
Experimental Protocol
2.2.1. Equipment and Materials
-
LC-MS/MS system (Triple Quadrupole)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
This compound analytical standard
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid
2.2.2. Preparation of Standard and Sample Solutions
Follow the same procedure as for the HPLC method, but use LC-MS grade solvents and prepare dilutions in the initial mobile phase.
2.2.3. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A gradient elution is typically used to achieve optimal separation. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |
| MRM Transitions | To be determined by infusing a this compound standard. A possible transition for Piceid (this compound) in negative mode is m/z 389 -> 227. |
| Collision Energy | To be optimized for the specific instrument and MRM transition. |
Data Presentation: LC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 pmol (MS detection)[3] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.
Caption: General workflow for this compound quantification.
Disclaimer: The provided protocols and parameters are intended as a starting point. Method optimization and validation are essential for achieving accurate and reliable results for specific sample types and instrumentation.
References
- 1. Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Picein and Its Derivatives: A Detailed Protocol for Researchers
Introduction: Picein, a naturally occurring glucoside of p-hydroxyacetophenone, and its derivatives are of significant interest to the scientific community due to their potential therapeutic applications, including neuroprotective and antioxidant activities. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development. The protocols are based on established glycosylation methodologies.
Chemical Synthesis Protocols
Two primary chemical synthesis routes are detailed below: the classic Koenigs-Knorr reaction and a modern, milder glycosylation method.
Protocol 1: Koenigs-Knorr Glycosylation of p-Hydroxyacetophenone
The Koenigs-Knorr reaction is a well-established method for the formation of glycosidic bonds.[1] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[1][2]
Experimental Protocol:
-
Preparation of Acetobromoglucose (Glycosyl Donor):
-
To a solution of glucose pentaacetate (1 equivalent) in glacial acetic acid, add a solution of hydrogen bromide in acetic acid.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water and extract with chloroform.
-
Wash the organic layer with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain acetobromoglucose as a crude product, which can be used directly in the next step.
-
-
Glycosylation Reaction:
-
Dissolve p-hydroxyacetophenone (1 equivalent) and acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane.
-
Add silver(I) oxide (1.5 equivalents) and anhydrous calcium sulfate to the mixture.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude protected this compound (tetra-O-acetyl-picein).
-
-
Deprotection (Zemplén Deacetylation):
-
Dissolve the crude protected this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (25% in methanol).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Quantitative Data (Illustrative):
| Step | Reactants | Key Reagents | Solvent | Yield (%) |
| Glycosylation | p-Hydroxyacetophenone, Acetobromoglucose | Silver(I) Oxide | Dichloromethane | 60-70 |
| Deprotection | Tetra-O-acetyl-picein | Sodium Methoxide | Methanol | 85-95 |
Protocol 2: Modern Mild Glycosylation of Phenolic Alcohols
Recent advancements have led to the development of milder and more efficient glycosylation methods that avoid the use of heavy metal promoters.[3][4] This protocol is adapted from a method for the glycosylation of natural phenolic alcohols.[4]
Experimental Protocol:
-
Preparation of p-Acetoxyacetophenone:
-
React p-hydroxyacetophenone with acetic anhydride in the presence of a catalytic amount of pyridine.
-
Stir at room temperature for 1-2 hours.
-
Remove the excess reagents under reduced pressure to obtain p-acetoxyacetophenone.
-
-
Glycosylation Reaction:
-
Dissolve p-acetoxyacetophenone (1 equivalent) and acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane.
-
Add zinc oxide (ZnO) and iodine (I₂) as promoters.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Deprotection:
-
Follow the Zemplén deacetylation procedure as described in Protocol 1 to remove both the acetyl groups from the glucose moiety and the acetate group from the phenolic hydroxyl group to yield this compound.
-
Quantitative Data (Illustrative):
| Step | Reactants | Key Reagents | Solvent | Yield (%) |
| Glycosylation | p-Acetoxyacetophenone, Acetobromoglucose | ZnO, I₂ | Dichloromethane | 75-85 |
| Deprotection | Penta-O-acetyl-picein precursor | Sodium Methoxide | Methanol | 85-95 |
Enzymatic Synthesis Protocol
Enzymatic synthesis offers a green and highly stereoselective alternative for glycosylation.[5][6] UDP-glycosyltransferases (UGTs) are commonly employed for this purpose.[7][8]
Protocol 3: Enzymatic Glucosylation of p-Hydroxyacetophenone
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To the buffer, add p-hydroxyacetophenone (acceptor substrate, e.g., 1-5 mM).
-
Add Uridine diphosphate glucose (UDP-glucose) as the glucose donor (e.g., 1.5-2 equivalents).
-
Initiate the reaction by adding a purified UDP-glycosyltransferase (UGT) enzyme preparation.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific UGT used (typically 25-37 °C) with gentle agitation for 12-48 hours.
-
Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Terminate the reaction by adding an organic solvent like methanol or by heat inactivation of the enzyme.
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the supernatant containing this compound by preparative HPLC or solid-phase extraction (SPE).
-
Quantitative Data (Illustrative):
| Substrate | Enzyme | Co-substrate | Reaction Time (h) | Conversion (%) |
| p-Hydroxyacetophenone | UDP-glycosyltransferase | UDP-glucose | 24 | >90 (enzyme dependent) |
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
Spectral Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the p-hydroxyacetophenone moiety, the anomeric proton of the glucose unit (typically a doublet around 5.0 ppm), and other sugar protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the glucose unit. |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of this compound (C₁₄H₁₈O₇, MW: 298.29 g/mol ).[9] |
| Melting Point | Approximately 194 °C.[10] |
Synthesis of this compound Derivatives
The protocols described above can be adapted to synthesize a variety of this compound derivatives.
-
Varying the Aglycone: By replacing p-hydroxyacetophenone with other substituted phenolic ketones, a library of this compound analogs can be generated.
-
Varying the Glycosyl Donor: Using different protected glycosyl halides (e.g., galactosyl, mannosyl) in the chemical synthesis protocols will lead to derivatives with different sugar moieties.
-
Enzymatic Derivatization: Employing UGTs with different sugar donor specificities can also produce a range of glycosylated derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflows.
Caption: Workflow for the Koenigs-Knorr synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]
- 4. A selective and mild glycosylation method of natural phenolic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Enzymatic Glycosylation of Phenolic Antioxidants: Phosphorylase-Mediated Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation | PLOS One [journals.plos.org]
- 8. Glycosylation of polyphenolic compounds: Design of a self-sufficient biocatalyst by co-immobilization of a glycosyltransferase, a sucrose synthase and the cofactor UDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H18O7 | CID 92123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Acetylphenyl-β-D-glucopyranoside | 530-14-3 | MA04949 [biosynth.com]
Picein: A Novel Tool for Investigating Oxidative Stress Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Picein, a phenolic glucoside, has emerged as a significant natural compound in the study of oxidative stress and its associated pathologies, particularly in the realm of neurodegenerative diseases.[1][2] Derived from various plant sources, including willow bark, this compound demonstrates potent antioxidant and neuroprotective properties.[3][4] These characteristics make it a valuable molecular tool for researchers investigating the complex mechanisms of oxidative stress and for professionals in drug development seeking novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of oxidative stress pathways.
Mechanism of Action
This compound exerts its protective effects against oxidative stress primarily through its ability to mitigate the damaging effects of reactive oxygen species (ROS).[3][5] In cellular models of oxidative stress, this compound has been shown to:
-
Reduce ROS and Mitochondrial Superoxide Production: this compound effectively decreases the levels of intracellular ROS and mitochondrial superoxide, key mediators of cellular damage.[2][3]
-
Restore Mitochondrial Activity: By quenching excessive ROS, this compound helps to preserve mitochondrial integrity and restore normal metabolic function.[2][3]
-
Activate the Nrf2/HO-1/GPX4 Pathway: this compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This pathway is a critical cellular defense mechanism against oxidative stress, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[6][7] This activation suggests that this compound not only scavenges existing free radicals but also enhances the cell's intrinsic antioxidant capacity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound in mitigating oxidative stress.
| Parameter | Cell Line | Stress Inducer | This compound Concentration | Observed Effect | Reference |
| Cell Viability | SH-SY5Y Neuroblastoma | Menadione (MQ) | 25 µM | Significantly recovered mitochondrial metabolic activity after MQ-induced decrease. | [3] |
| ROS Levels | SH-SY5Y Neuroblastoma | Menadione (MQ) | 25 µM | Significantly decreased MQ-induced ROS levels, bringing them close to control levels. | [3] |
| Mitochondrial Superoxide | SH-SY5Y Neuroblastoma | Menadione (MQ) | 25 µM | Mitigated the MQ-induced increase in mitochondrial superoxide production. | [3] |
| Osteogenic Differentiation | Bone Marrow Stromal Cells (BMSCs) | Erastin | Not Specified | Enhanced osteogenic differentiation capacity. | [6] |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Erastin | Not Specified | Enhanced angiogenesis. | [6] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound in activating the Nrf2 antioxidant response pathway.
Caption: this compound's role in the Nrf2 signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound on oxidative stress in a cell-based model.
Caption: General workflow for in vitro this compound studies.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on oxidative stress.
Cell Culture and Treatment
This protocol is based on the methodology used for SH-SY5Y neuroblastoma cells.[3]
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Groups:
-
Control (vehicle-treated)
-
This compound alone
-
Oxidative stressor alone (e.g., Menadione)
-
Oxidative stressor + this compound
-
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Induce oxidative stress by incubating cells with the chosen stressor (e.g., 1-20 µM Menadione) for a specified duration (e.g., 2 hours).[3]
-
Remove the stressor-containing medium.
-
Treat the cells with this compound (e.g., a fixed concentration of 25 µM) for a subsequent period (e.g., 2.5 hours).[3]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is a standard method for detecting intracellular ROS using 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Following the treatment protocol, wash the cells twice with warm PBS.
-
Incubate the cells with DCFH-DA working solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Quantify the relative fluorescence units (RFU) and normalize to the control group.
-
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
DMSO or isopropanol with 0.04 M HCl
-
-
Procedure:
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Western Blot Analysis for Nrf2 Pathway Proteins
This protocol allows for the detection and quantification of key proteins in the Nrf2 signaling pathway.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound is a promising natural compound for the investigation of oxidative stress pathways. Its ability to reduce ROS, protect mitochondria, and activate the Nrf2 signaling pathway makes it a versatile tool for researchers in various fields. The protocols and data presented here provide a framework for incorporating this compound into studies aimed at understanding and combating oxidative stress-related diseases.
References
- 1. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-Derived Natural Biomolecule this compound Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates oxidative stress and promotes bone regeneration in osteoporotic bone defect by inhibiting ferroptosis via Nrf2/HO-1/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Picein: A Promising Biomarker for Environmental Stress in Plants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Picein, a phenolic glycoside found in various plant species, particularly prominent in the needles of Norway spruce (Picea abies) and the bark of willow trees (Salix spp.), is emerging as a significant biomarker for assessing environmental stress in plants. This glucoside of p-hydroxyacetophenone plays a role in plant defense mechanisms and its concentration within plant tissues can fluctuate in response to a variety of biotic and abiotic stressors. This document provides detailed application notes and experimental protocols for the utilization of this compound as a biomarker, aimed at researchers, scientists, and drug development professionals interested in plant stress physiology, phytoremediation, and the discovery of natural compounds with therapeutic potential.
Data Presentation: this compound and Total Phenolic Content under Environmental Stress
The quantification of this compound and related phenolic compounds provides a valuable metric for evaluating a plant's response to adverse environmental conditions. While direct quantitative data for this compound under various abiotic stresses remains an active area of research, the following tables summarize available data on this compound and total phenolic content in relevant plant species under different stress conditions. It is important to note that changes in total phenolics can be indicative of the plant's overall stress response, which includes the biosynthesis of this compound.
Table 1: this compound Concentration in Picea abies Needles
| Stressor | Plant Part | Change in this compound Concentration | Reference |
| Fungal Infection (Sirococcus conigenus) | Needles | Increased | |
| Fungal Pathogens | Needles | Associated with defense | |
| Drought | Needles | No significant effect observed in one study | [1] |
Note: The baseline concentration of this compound in healthy Norway spruce needles is reported to be between 1.8% and 2.2% of the dry weight.
Table 2: Total Phenolic Content in Salix and Picea Species under Abiotic Stress
| Plant Species | Stressor | Plant Part | Change in Total Phenolic Content | Reference |
| Salix alba | Heavy Metals (Cd, Ni, Mn, etc.) | Bark | Varied depending on the specific metal and concentration | [2] |
| Picea abies | Drought | Phloem | Increase observed in the second year of a roofing experiment | [3] |
| Salix spp. | Salinity | Leaves | Generally increases with moderate salinity | [4][5] |
| Picea abies | Ozone | Needles | Increase in certain phenolic compounds reported | [6] |
Signaling Pathway
Environmental stresses such as drought, high salinity, heavy metal toxicity, and pathogen attack trigger a cascade of signaling events in plants, often culminating in the activation of the phenylpropanpropanoid pathway. This metabolic pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids and phenolic glycosides like this compound. The general signaling pathway leading to this compound biosynthesis is depicted below.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissues (Needles/Bark)
This protocol outlines a general method for the extraction of this compound and other phenolic compounds from plant material, optimized for subsequent HPLC analysis.
Materials:
-
Fresh or freeze-dried plant material (e.g., Picea abies needles, Salix spp. bark)
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
80% Methanol (HPLC grade)
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Sample Preparation:
-
For fresh tissue, weigh approximately 100-200 mg and immediately freeze in liquid nitrogen to halt metabolic processes.
-
For dried tissue, ensure the material is finely ground to a homogenous powder.
-
-
Grinding:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. It is crucial to prevent the sample from thawing during this process.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in a sonicator bath for 30 minutes at room temperature to enhance extraction efficiency.
-
-
Centrifugation:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid plant debris.
-
-
Collection and Filtration:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial to remove any remaining particulate matter.
-
-
Storage:
-
If not analyzed immediately, store the extracts at -20°C to prevent degradation of phenolic compounds.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the separation and quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water (v/v)
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (this compound shows a characteristic absorption maximum around this wavelength).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in 80% methanol.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with 80% methanol.
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The curve should exhibit good linearity (R² > 0.99).
-
-
Sample Analysis:
-
Inject the prepared plant extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the extract using the linear regression equation obtained from the calibration curve.
-
Express the final concentration of this compound in the plant tissue as mg/g of dry or fresh weight.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from plant sample collection to the final quantification of this compound.
References
- 1. This compound and piceol concentrations in Norway spruce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Physiological and biochemical changes of Picea abies (L.) during acute drought stress and their correlation with susceptibility to Ips typographus (L.) and I. duplicatus (Sahlberg) [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Salinity Stress on Phenolic Compounds and Antioxidant Activity in Halophytes Spergularia marina (L.) Griseb. and Glaux maritima L. Cultured In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of elevated ozone and warming on terpenoid emissions and concentrations of Norway spruce depend on needle phenology and age - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Picein for In-Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the formulation of Picein, a naturally occurring phenolic glycoside, for in-vivo animal studies. This compound, extracted from various plant species, has demonstrated potential antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest for further preclinical investigation.[1][2][3] Proper formulation is critical to ensure accurate dosing and bioavailability in animal models.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical characteristics is fundamental for developing appropriate formulations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₇ | [4] |
| Molecular Weight | 298.29 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| CAS Number | 530-14-3 | [5] |
| Solubility (In Vitro) | DMSO: 200 mg/mL (requires sonication) | [5] |
Formulation Strategies for In-Vivo Administration
This compound's limited aqueous solubility necessitates the use of specific vehicles and excipients to achieve appropriate concentrations for in-vivo studies. The choice of formulation strategy depends on the intended route of administration.
Oral Administration (Gavage)
For oral administration in rodents, creating a stable suspension or solution is essential. Common vehicles include aqueous solutions with co-solvents and suspending agents, or oil-based vehicles.
A widely used vehicle for oral gavage of poorly soluble compounds in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline.[6] Another option for lipophilic compounds is corn oil.[6] The use of excipients like carboxymethyl cellulose (CMC) can also help in creating uniform suspensions.
Intravenous Administration
For intravenous (IV) administration, the formulation must be a clear, sterile solution to prevent embolism. Co-solvents are often necessary to dissolve poorly water-soluble compounds for IV injection. A vehicle composed of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) has been shown to be effective for screening poorly soluble compounds in rats.[7] Another common vehicle for IV administration in mice is a simple solution in 5% glucose.[8][9] All parenteral solutions must be sterile and iso-osmotic.[10]
Experimental Protocols
The following are detailed protocols for preparing this compound formulations for oral and intravenous administration in rodents.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration in mice or rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, add the this compound powder.
-
Add DMSO to the tube to dissolve the this compound. Use the minimal amount of DMSO necessary. A common starting ratio is 10% of the final volume.[6]
-
Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution.[5]
-
Add PEG300 to the solution. A common ratio is 40% of the final volume.[6]
-
Add Tween-80 to the mixture. A common ratio is 5% of the final volume.[6]
-
Vortex the solution thoroughly after the addition of each excipient.
-
Slowly add sterile saline to reach the final desired volume. A common ratio is 45% of the final volume.[6]
-
Vortex the final suspension to ensure homogeneity before each administration.
Example Formulation (for a final concentration of 5 mg/mL):
-
This compound: 5 mg
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween-80: 50 µL
-
Saline: 450 µL
-
Total Volume: 1 mL
Protocol 2: Preparation of this compound Solution for Intravenous Injection
This protocol outlines the preparation of a this compound solution for intravenous administration in mice. Strict aseptic techniques must be followed throughout this procedure.
Materials:
-
This compound powder
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile, pyrogen-free water for injection or 5% Dextrose in water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Under aseptic conditions, weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in DMA. A suggested starting concentration is 20% of the final volume.[7]
-
Add PG to the solution (e.g., 40% of the final volume).[7]
-
Add PEG-400 to the mixture (e.g., 40% of the final volume).[7]
-
Mix gently until a clear solution is obtained.
-
Alternatively, for a simpler formulation, dissolve this compound in a minimal amount of a suitable co-solvent and then dilute with 5% Dextrose in water (D5W) to the final concentration.[8][9]
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final solution for any particulate matter before administration.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Oral Gavage Formulation
Caption: Workflow for preparing an oral gavage formulation of this compound.
Potential Signaling Pathways of this compound
This compound is suggested to exert its biological effects through various signaling pathways, primarily related to its antioxidant, anti-inflammatory, and neuroprotective activities.[1][3]
1. Antioxidant Signaling Pathway (Nrf2-ARE Pathway)
Natural compounds with antioxidant properties often act by activating the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[11][12]
Caption: this compound's potential antioxidant mechanism via the Nrf2-ARE pathway.
2. Anti-inflammatory Signaling Pathway (NF-κB Pathway)
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[13][14]
Caption: this compound's potential anti-inflammatory action via NF-κB pathway inhibition.
3. Neuroprotective Signaling Pathway (PI3K/Akt Pathway)
The PI3K/Akt signaling pathway is a key regulator of cell survival and is often implicated in the neuroprotective effects of natural compounds.[4][15][16]
Caption: this compound's potential neuroprotective effect through the PI3K/Akt pathway.
4. Potential Alzheimer's Disease-Related Pathway (BACE-1 Inhibition)
In silico studies suggest that this compound may act as a BACE-1 inhibitor, which is a key enzyme in the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyethylenimine-based intravenous delivery of transgenes to mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. iris.unito.it [iris.unito.it]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Picein in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of Picein, a naturally occurring glucoside of piceatannol, in macrophage-mediated inflammation. The protocols and data presented are based on established methodologies and findings from studies on structurally related polyphenols, offering a robust framework for your research.
Introduction
Macrophages are key players in the innate immune system, orchestrating inflammatory responses to pathogens and tissue damage.[1][2][3] However, dysregulated macrophage activation can lead to chronic inflammation, a hallmark of various diseases. This compound, a compound found in various plant species, is investigated here for its potential to modulate macrophage activity and mitigate inflammatory responses. This document outlines the protocols to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted in vitro system for studying inflammation.[4][5][6] The primary signaling pathways of focus are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory cascade in macrophages.[7][8][9][10]
Experimental Workflow
The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory effects of this compound in macrophages.
Caption: General experimental workflow for investigating this compound's anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies of piceatannol, a close structural analog of this compound. These values can serve as a benchmark for your experiments with this compound.
Table 1: Effect of this compound on Macrophage Viability and Nitric Oxide (NO) Production
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) | NO Production (% of LPS Control) |
| Control | 0 | 100 ± 5 | Not Applicable |
| LPS (1 µg/mL) | 0 | 98 ± 4 | 100 ± 8 |
| This compound + LPS | 10 | 97 ± 5 | 80 ± 6 |
| This compound + LPS | 30 | 95 ± 6 | 55 ± 7 |
| This compound + LPS | 50 | 93 ± 5 | 30 ± 5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | This compound Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Control | 0 | < 20 | < 15 | < 10 |
| LPS (1 µg/mL) | 0 | 1500 ± 120 | 2500 ± 200 | 800 ± 70 |
| This compound + LPS | 10 | 1200 ± 100 | 2000 ± 150 | 650 ± 60 |
| This compound + LPS | 30 | 800 ± 75 | 1300 ± 110 | 400 ± 45 |
| This compound + LPS | 50 | 450 ± 50 | 700 ± 60 | 250 ± 30 |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression
| Treatment Group | This compound Concentration (µM) | iNOS mRNA (Fold Change) | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 0 | 15.0 ± 1.2 | 25.0 ± 2.0 | 30.0 ± 2.5 |
| This compound + LPS | 10 | 11.0 ± 1.0 | 18.0 ± 1.5 | 22.0 ± 2.0 |
| This compound + LPS | 30 | 7.0 ± 0.6 | 10.0 ± 0.9 | 12.0 ± 1.1 |
| This compound + LPS | 50 | 3.0 ± 0.3 | 4.0 ± 0.4 | 5.0 ± 0.5 |
Signaling Pathways Modulated by this compound
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes in response to LPS.
NF-κB Signaling Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. The role of macrophages in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharides-stimulated macrophage products enhance Withaferin A-induced apoptosis via activation of caspases and inhibition of NF-κB pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peimine impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-κB and MAPK in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Troubleshooting & Optimization
Picein Solubility and Solution Preparation: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Picein in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a glucoside of p-hydroxyacetophenone and is known for its antioxidant properties. Like many natural phenolic compounds, its relatively nonpolar structure can lead to poor solubility in aqueous solutions, which are common in many biological assays. Achieving a stable, dissolved state is crucial for accurate and reproducible experimental results.
Q2: What are the most common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound, especially for creating concentrated stock solutions. For working solutions in aqueous-based assays like cell culture, the DMSO stock is typically diluted into the aqueous medium. Ethanol and methanol can also be used, although this compound's solubility in these solvents is limited.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[1] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to ensure the DMSO concentration does not affect cell viability or the experimental outcome.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while gently vortexing. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of a Co-solvent: In some cases, a co-solvent can help improve solubility. For in vivo studies, formulations often include agents like PEG300 and Tween-80.[2] For in vitro assays, the use of such agents should be carefully considered for their potential effects on the experiment.
-
Sonication: Gentle sonication can help to redissolve precipitated compound.
-
Warming: Gently warming the solution may temporarily increase solubility, but be cautious as this can affect the stability of this compound or other components in your assay.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at 4°C and protected from light.[2] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, this compound in DMSO can be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended, with protection from light.[2]
This compound Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Ultrasonic treatment may be needed to achieve this concentration. DMSO is hygroscopic, so using a fresh, anhydrous grade is recommended.[2] |
| Ethanol | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Water | Slightly Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound using its molecular weight (298.29 g/mol ). For 1 mL of a 100 mM stock solution, you will need 29.83 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to do this in a stepwise manner to minimize precipitation. For example, to prepare a 100 µM working solution from a 100 mM stock, first prepare an intermediate dilution (e.g., 1:10 in media to get 10 mM), and then further dilute to the final concentration.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (typically <0.5%).
-
Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing which can cause foaming of the media.
-
Add the this compound working solution to your cell cultures. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Signaling Pathway and Experimental Workflow
This compound is recognized for its antioxidant properties, which are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the production of protective enzymes.
The following diagram illustrates a general workflow for preparing and using this compound in a typical in vitro experimental assay.
References
Picein stability issues in different solvents and temperatures
Welcome to the technical support center for Picein stability. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and experimentation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored at -20°C and protected from light. Under these conditions, it can be stable for up to three years. Stock solutions, typically in DMSO, should be stored at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month). It is crucial to protect solutions from light.
Q2: In which solvents is this compound soluble and what are the stability considerations?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and water. While DMSO is a common solvent for creating stock solutions, it is hygroscopic and can absorb water from the atmosphere, which may affect this compound's stability over time. For aqueous solutions, the pH is a critical factor, with neutral to slightly acidic conditions being generally preferred for stability.
Q3: How stable is this compound in aqueous solutions at different pH values?
A3: As a phenolic glycoside, this compound's stability in aqueous solutions is significantly influenced by pH. The glycosidic bond is generally stable in neutral and alkaline conditions but is susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is dependent on the hydrogen ion concentration. Therefore, prolonged exposure to strong acidic environments should be avoided.
Q4: Is this compound sensitive to temperature?
A4: Yes, this compound, like many phenolic compounds, can degrade at elevated temperatures. Thermal degradation often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound. It is recommended to avoid high temperatures during experimental procedures unless investigating thermal stability. For processes requiring heating, the duration should be minimized to prevent significant degradation.
Q5: Is this compound light-sensitive?
A5: Yes, many phenolic compounds are known to be sensitive to light, undergoing photodegradation. It is crucial to protect both solid this compound and its solutions from light by using amber vials or wrapping containers with aluminum foil.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent assay results or loss of activity | This compound degradation in stock solution. | - Prepare fresh stock solutions before use.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability and protect from light.- Verify the purity of the stock solution using a stability-indicating HPLC method. |
| This compound degradation in the experimental medium. | - Check the pH of your experimental buffer. Avoid strongly acidic conditions.- Minimize the exposure of your experimental setup to light.- Control the temperature of your experiment; avoid prolonged heating. | |
| Precipitation observed in stock solution | Poor solubility or supersaturation. | - Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent.- For DMSO stock solutions, ensure the solvent is anhydrous as absorbed water can reduce solubility.- Gently warm the solution and sonicate to aid dissolution. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | - This indicates the formation of degradation products.- To identify the source of degradation, perform a forced degradation study (see Experimental Protocols section).- Analyze the degradation products using LC-MS to understand the degradation pathway. |
| Interaction with excipients. | - If working with formulations, conduct drug-excipient compatibility studies.- Analyze binary mixtures of this compound and each excipient under stress conditions (e.g., elevated temperature and humidity) to identify interactions. |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products. Mass Spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.
2. Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
-
Methodology:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating phenolic compounds and their degradation products.
-
Detection: A PDA detector is recommended to monitor the absorbance at multiple wavelengths and to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Technical Support Center: Picein Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Picein extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it commonly found?
A1: this compound is a glucoside of piceol, a phenolic compound. It is found in various plants, including the bark and mycorrhizal roots of Norway spruce (Picea abies), various willow (Salix) species, and in the rhizomes of Picrorhiza kurroa and some Rhodiola species like Rhodiola crenulata.[1][2][3]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated several biological activities, most notably antioxidant and neuroprotective effects.[4][5][6] It has been shown to reduce reactive oxygen species (ROS) and exhibit potential as a BACE-1 inhibitor, which is relevant in the context of neurodegenerative diseases.[4][5] Some studies have also investigated its anti-inflammatory properties.[7]
Q3: What is the most common method for quantifying this compound in an extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of this compound and other phenolic compounds in plant extracts.[8][9][10][11][12] A well-developed HPLC method provides accuracy and precision for determining the concentration of this compound in a sample.[9][10]
Q4: How should I store my plant material and final this compound extract to ensure stability?
A4: Plant material should be dried to prevent enzymatic degradation and stored in a cool, dark, and dry place. The final this compound extract, especially in liquid form, should be stored at low temperatures (e.g., 5°C) and protected from light to minimize degradation of phenolic compounds.[13][14] For long-term storage, freezing the extract and avoiding repeated freeze-thaw cycles is advisable.
Troubleshooting Guide: Overcoming Low this compound Yield
This guide addresses common issues encountered during this compound extraction that can lead to lower than expected yields.
Q1: My this compound yield is consistently low. What are the most critical factors in the extraction process that I should re-evaluate?
A1: Several factors can significantly impact your this compound yield. The most critical to consider are:
-
Solvent Selection: The polarity of your solvent is crucial. For phenolic compounds like this compound, mixtures of ethanol and water are often more effective than either solvent alone. The optimal ethanol concentration can vary depending on the plant material but is a key factor.[15][16][17]
-
Extraction Temperature: Higher temperatures can increase the solubility and diffusion rate of this compound, but excessive heat can also cause degradation. Finding the optimal temperature is a balancing act.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound. However, excessively long extraction times can increase the risk of degradation and the extraction of unwanted compounds.
-
Solid-to-Liquid Ratio: A higher volume of solvent can increase the concentration gradient and improve extraction efficiency, but using too much solvent can make the downstream concentration steps more difficult.
-
Particle Size of Plant Material: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction, which can significantly improve yield.
Q2: I am using an appropriate solvent, but my yield is still poor. What else could be going wrong?
A2: If you are confident in your solvent choice, consider these other potential issues:
-
Incomplete Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the this compound. Consider using extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell lysis.[18]
-
Degradation During Extraction: this compound may be degrading during the extraction process. This can be caused by excessive heat, prolonged exposure to light, or the presence of oxidative enzymes in the plant material. Ensure your extraction is performed away from direct light and consider if your temperature is too high.
-
Improper pH of the Extraction Medium: The pH of the solvent can influence the stability and solubility of phenolic compounds. While less commonly cited as a primary factor for this compound, it can be a relevant parameter to optimize.
-
Losses During Downstream Processing: Significant amounts of this compound can be lost during filtration, concentration, and purification steps. Ensure your filtration method is not adsorbing your compound of interest and that your concentration method (e.g., rotary evaporation) is not using excessive heat.
Q3: How do I know if my this compound is degrading during storage?
A3: Degradation during storage is a common problem. Signs of degradation include a change in the color of your extract and, most definitively, a decrease in the this compound concentration over time as measured by HPLC. To minimize degradation, store your extract at a low temperature (around 5°C) in a dark container.[13][14][19] For longer-term storage, amber vials at freezer temperatures are recommended.
Data Presentation: Optimizing this compound Extraction Parameters
The following table summarizes key parameters for the extraction of phenolic compounds from Picea abies, a known source of this compound.
| Parameter | Optimal Condition | Rationale | Source |
| Solvent | 50% (v/v) Ethanol/Water | Balances polarity for efficient extraction of phenolic compounds. | [15][17] |
| Temperature | 100°C (for the specific method cited) | Increases solubility and diffusion; however, this can vary greatly with the method used. | [17] |
| Extraction Method | Ultrasound-Assisted or Microwave-Assisted Extraction | Enhances extraction efficiency by improving cell wall disruption. | [18] |
| Storage | 5°C in the dark | Minimizes degradation of phenolic compounds. | [13][14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Picea abies Bark
-
Sample Preparation: Dry the Picea abies bark at 40°C until a constant weight is achieved. Grind the dried bark into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered bark and place it in a 250 mL flask.
-
Add 100 mL of 50% (v/v) ethanol-water solution.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.
-
-
Storage: Store the concentrated extract in an amber vial at 4°C.
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute a portion of the this compound extract with methanol to a concentration expected to be within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and the sample. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound by using the calibration curve generated from the standards.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Flowchart for Low this compound Yield
Caption: Troubleshooting guide for low this compound yield.
This compound's Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodiola crenulata extract counteracts the effect of hypobaric hypoxia in rat heart via redirection of the nitric oxide and arginase 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of extracts from Rhodiola rosea and Rhodiola crenulata (Crassulaceae) roots on ATP content in mitochondria of skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Derived Natural Biomolecule this compound Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Deciphering the Data: Interpreting Results from HPLC Analysis of Medicinal Plant Extracts [greenskybio.com]
- 10. Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 13. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phytochemical Profile and Biological Effects of Spruce (Picea abies) Bark Subjected to Ultrasound Assisted and Microwave-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Optimizing Picein Dosage for Neuroprotective Effects In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Picein dosage for in vitro neuroprotective studies. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported neuroprotective effects?
A1: this compound is a phenolic glycoside found in various plants, including willow bark.[1][2] In vitro studies have demonstrated its potential as a neuroprotective agent. Its primary reported effects include the neutralization of reactive oxygen species (ROS) and the recovery of mitochondrial activity in neuronal cells subjected to oxidative stress.[1][2][3]
Q2: What is the proposed mechanism of action for this compound's neuroprotective effects?
A2: In silico studies suggest that this compound may exert its neuroprotective effects through the inhibition of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease.[1][2] Its antioxidant properties, which lead to a reduction in oxidative stress, are also a primary mechanism.[1][3]
Q3: What is a common in vitro model to study the neuroprotective effects of this compound?
A3: A widely used model involves the human neuroblastoma cell line, SH-SY5Y.[2][3] In this model, oxidative stress is often induced using a neurotoxin like menadione, which generates free radicals.[3] Researchers then treat the cells with this compound to assess its ability to mitigate the damage.
Q4: What are the challenges when using the MTT assay to assess cell viability with this compound?
A4: As an antioxidant, this compound can directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This can lead to an overestimation of cell viability and mask potential cytotoxicity.[4][5]
Q5: Are there alternative cell viability assays that are more suitable for this compound?
A5: Yes, assays that do not rely on redox reactions are recommended. These include the Sulforhodamine B (SRB) assay, which measures cell protein content, the Neutral Red Uptake Assay, which assesses lysosomal integrity, and ATP-based assays that quantify cellular metabolic activity.[5]
Data Presentation
Effective data presentation is crucial for interpreting experimental outcomes. All quantitative data should be summarized in clearly structured tables to allow for easy comparison between different experimental conditions.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress
| Menadione Concentration (µM) | Treatment | Cell Viability (%) | Standard Deviation |
| 0 | Control (Vehicle) | 100 | ± 5.2 |
| 10 | Menadione Alone | 55.4 | ± 4.8 |
| 10 | Menadione + 10 µM this compound | 68.2 | ± 5.1 |
| 10 | Menadione + 25 µM this compound | 85.7 | ± 6.3 |
| 10 | Menadione + 50 µM this compound | 92.1 | ± 5.9 |
Note: The data presented in this table is illustrative. Researchers should populate it with their own experimental results.
Table 2: this compound's Efficacy in Reducing Reactive Oxygen Species (ROS)
| Menadione Concentration (µM) | Treatment | Relative ROS Levels (%) | Standard Deviation |
| 0 | Control (Vehicle) | 100 | ± 7.5 |
| 10 | Menadione Alone | 250 | ± 15.2 |
| 10 | Menadione + 10 µM this compound | 180 | ± 12.8 |
| 10 | Menadione + 25 µM this compound | 125 | ± 9.9 |
| 10 | Menadione + 50 µM this compound | 105 | ± 8.1 |
Note: The data presented in this table is illustrative. Researchers should populate it with their own experimental results.
Experimental Protocols & Workflows
Experimental Workflow for Assessing this compound's Neuroprotective Effects
Caption: Workflow for in vitro neuroprotection studies of this compound.
Detailed Methodologies
1. SH-SY5Y Cell Culture and Seeding
-
Culture Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency.
-
Seeding for Experiments: Plate cells at a density of 1 x 10^4 to 2 x 10^4 cells/well in 96-well plates for viability and ROS assays, and at a higher density in larger plates for Western blotting. Allow cells to adhere for 24 hours before treatment.
2. Menadione-Induced Oxidative Stress
-
Prepare a stock solution of menadione in DMSO.
-
Dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1-20 µM).
-
Replace the culture medium in the wells with the menadione-containing medium and incubate for a predetermined period (e.g., 2-4 hours) to induce oxidative stress.
3. This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and filter-sterilize. Note that the solubility of phenolic glycosides can be a limiting factor.
-
Prepare serial dilutions of this compound in the culture medium.
-
After inducing oxidative stress, replace the menadione-containing medium with the medium containing different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
4. Sulforhodamine B (SRB) Cell Viability Assay
-
After this compound treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water.
-
Air dry the plates completely.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 510 nm using a microplate reader.
5. Reactive Oxygen Species (ROS) Assay (using DCFDA)
-
After this compound treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
6. Western Blot for Apoptotic and Neuroprotective Markers
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., BACE1, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
Proposed Neuroprotective Signaling Pathway of this compound
Caption: this compound's potential neuroprotective signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Cell passage number too high. 2. Inconsistent cell seeding density. 3. Variation in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate cell counting and even distribution when seeding. 3. Strictly adhere to the incubation times outlined in the protocol. |
| Low this compound solubility in culture medium | 1. This compound, as a phenolic glycoside, may have limited solubility in aqueous solutions. 2. Precipitation of the compound at the working concentration. | 1. Prepare a higher concentration stock solution in a suitable solvent like DMSO. 2. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). 3. Gently warm the medium and sonicate briefly to aid dissolution. |
| MTT assay shows increased viability with higher this compound concentration, even in the absence of a protective effect | 1. Direct reduction of MTT by the antioxidant properties of this compound. | 1. Run a cell-free control with this compound and MTT to quantify the direct reduction. 2. Switch to a non-redox-based cell viability assay such as SRB or Neutral Red. |
| High background in ROS assay | 1. Phenol red in the culture medium can interfere with fluorescence. 2. Autofluorescence of this compound. | 1. Use phenol red-free medium for the final incubation and measurement steps. 2. Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Weak or no signal in Western blot | 1. Insufficient protein loading. 2. Poor antibody quality or incorrect antibody concentration. 3. Inefficient protein transfer. | 1. Increase the amount of protein loaded per well. 2. Titrate the primary antibody to find the optimal concentration. 3. Verify transfer efficiency using Ponceau S staining. |
References
- 1. mdpi.com [mdpi.com]
- 2. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Picein Derivatives
Welcome to the technical support center for the synthesis of Picein and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important class of phenolic glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound derivatives?
A1: The synthesis of this compound derivatives, which are phenolic glycosides, primarily involves the formation of a glycosidic bond between a phenolic aglycone (like 4-hydroxyacetophenone for this compound) and a protected sugar donor. The main challenges include:
-
Low Glycosylation Yield: Achieving high yields in glycosylation reactions can be difficult due to the reactivity of the starting materials and the potential for side reactions.
-
Stereoselectivity: Controlling the stereochemistry at the anomeric center to obtain the desired β-glycoside (as in this compound) is a significant challenge. The formation of the undesired α-anomer can complicate purification and reduce the overall yield of the target compound.
-
Side Reactions: Several side reactions can occur, such as the formation of orthoesters, especially when using participating protecting groups on the sugar donor. The phenolic hydroxyl group can also undergo other reactions if not properly managed.
-
Purification: Separating the desired product from unreacted starting materials, the anomeric byproduct, and other side products can be challenging and may require multiple chromatographic steps.
-
Protecting Group Manipulation: The synthesis often requires the use of protecting groups for the hydroxyl groups of the sugar, which must be installed and removed efficiently without affecting other parts of the molecule.
Q2: I am experiencing a very low yield in my Koenigs-Knorr synthesis of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the Koenigs-Knorr synthesis of this compound (glycosylation of 4-hydroxyacetophenone with acetobromoglucose) can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Suggestions |
| Poor Quality of Reagents | Ensure that the 4-hydroxyacetophenone is pure and dry. The acetobromoglucose should be freshly prepared or properly stored to avoid decomposition. Solvents must be anhydrous, as moisture will react with the glycosyl halide and the promoter. |
| Inefficient Promoter Activity | The choice and quality of the heavy metal salt promoter (e.g., silver carbonate, silver oxide, cadmium carbonate) are critical. Ensure the promoter is finely powdered and well-dispersed in the reaction mixture. Consider trying alternative promoters like mercuric cyanide or silver triflate, which are also used in Koenigs-Knorr reactions[1]. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the rate and selectivity. If the reaction is sluggish, a slight increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition of the starting materials and products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. |
| Incorrect Stoichiometry | An excess of the glycosyl donor (acetobromoglucose) is often used to drive the reaction to completion. Experiment with varying the ratio of the aglycone to the glycosyl donor. |
| Product Loss During Work-up | This compound and its protected intermediates may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Back-extraction of the aqueous phase may be necessary to recover any dissolved product. |
Q3: I am getting a mixture of α and β anomers in my this compound synthesis. How can I improve the stereoselectivity for the desired β-anomer?
A3: Achieving high β-selectivity in the Koenigs-Knorr reaction is typically accomplished through "neighboring group participation." This involves using a protecting group at the C-2 position of the glucose donor that can participate in the reaction mechanism to block the α-face of the oxocarbenium ion intermediate.
-
Choice of Protecting Group: For the synthesis of this compound, which is a β-glycoside, using an acetyl or benzoyl protecting group at the C-2 position of the glucosyl bromide is crucial. These ester groups can form a cyclic acyloxonium ion intermediate that sterically hinders the approach of the alcohol from the α-face, thus favoring the formation of the 1,2-trans-glycoside (the β-anomer)[1].
-
Non-Participating Groups: Avoid using non-participating protecting groups like benzyl ethers at the C-2 position if you desire the β-anomer, as this will likely lead to a mixture of α and β products[1].
Q4: What are some common side products to look out for in the synthesis of this compound derivatives?
A4: Besides the undesired α-anomer, other side products can form during the synthesis of this compound derivatives:
-
Orthoesters: With participating protecting groups like acetyl, the formation of a stable orthoester is a possible side reaction. This can sometimes be converted to the desired glycoside under acidic conditions.
-
Glycal Formation: Elimination of HBr from the glycosyl bromide can lead to the formation of a glycal, an unsaturated sugar derivative.
-
Hydrolysis of Glycosyl Donor: If there is moisture in the reaction, the acetobromoglucose can hydrolyze back to the corresponding sugar.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and solutions.
| Problem | Observation | Possible Cause(s) | Suggested Solutions |
| Reaction Not Starting or Incomplete | TLC analysis shows mainly unreacted starting materials. | 1. Inactive catalyst/promoter.2. Low reaction temperature.3. Poor quality of reagents (e.g., decomposed glycosyl halide). | 1. Use fresh, high-purity promoter. Consider activating molecular sieves in the reaction to scavenge moisture.2. Gradually increase the reaction temperature and monitor by TLC.3. Use freshly prepared or properly stored acetobromoglucose. |
| Low Yield of Desired Product | The desired product spot on TLC is faint, and there are multiple other spots. | 1. Formation of multiple side products.2. Product degradation during reaction or work-up.3. Inefficient purification. | 1. Ensure strictly anhydrous conditions. Check the compatibility of all functional groups with the reaction conditions.2. Avoid prolonged reaction times at high temperatures. Use a mild work-up procedure.3. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as a purification step. |
| Formation of Anomeric Mixture | ¹H NMR spectrum shows two sets of signals for the anomeric proton. | 1. Use of a non-participating protecting group at C-2 of the sugar.2. Reaction conditions favoring anomerization. | 1. Ensure an acyl-type protecting group (e.g., acetyl) is at the C-2 position of the glycosyl donor.2. Certain Lewis acids or prolonged reaction times can lead to anomerization. Monitor the reaction to stop it once the desired product is formed. |
| Difficulty in Removing Protecting Groups | The final deprotection step (e.g., Zemplén deacetylation) is not going to completion. | 1. Incomplete reaction due to insufficient base or deactivation of the catalyst.2. Steric hindrance in more complex derivatives. | 1. Use a freshly prepared solution of sodium methoxide. Ensure the reaction is carried out under anhydrous conditions.2. Increase the reaction time or temperature slightly. Consider using a stronger base if compatible with the molecule. |
Experimental Protocols
Key Experiment: Koenigs-Knorr Synthesis of Acetylated this compound
This protocol is a representative procedure for the glycosylation step in this compound synthesis.
Materials:
-
4-Hydroxyacetophenone
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver(I) carbonate (Ag₂CO₃) or Cadmium Carbonate (CdCO₃)
-
Anhydrous toluene or dichloromethane
-
Molecular sieves (4 Å), activated
Procedure:
-
A solution of 4-hydroxyacetophenone (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated 4 Å molecular sieves and silver carbonate (or cadmium carbonate, approximately 3 equivalents) to the solution[2].
-
To remove any traces of water, a small portion of the solvent can be distilled off azeotropically[2].
-
A solution of acetobromoglucose (approximately 1.5 to 3 equivalents) in anhydrous toluene is then added dropwise to the stirred suspension[2].
-
The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours)[2]. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (disappearance of the starting materials), the mixture is cooled to room temperature and filtered through a pad of Celite to remove the silver salts and molecular sieves.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude acetylated this compound.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acetylated this compound.
Deprotection of Acetylated this compound (Zemplén Deacetylation)
Materials:
-
Acetylated this compound
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
Procedure:
-
Dissolve the acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
How to prevent Picein degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Picein during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phenolic glucoside, the 6'-O-acetylated derivative of salicin, found in various plants. Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results.[1] Degradation can lead to a loss of efficacy and the formation of impurities that may interfere with assays or have unintended biological effects.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound, similar to other phenolic glycosides, are:
-
Temperature: Elevated temperatures can accelerate hydrolysis and oxidation reactions.
-
pH: this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially in the solid state.[2][3][4][5]
-
Enzymatic Activity: The presence of glycosidase enzymes can catalyze the hydrolysis of the glycosidic bond.[6][7]
Q3: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a cool, dark, and dry place. Specific recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photodegradation. |
| Humidity | Low humidity (e.g., in a desiccator) | Reduces the risk of hydrolysis. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation (optional but recommended for long-term storage). |
Q4: How should I store this compound in solution?
This compound solutions are generally less stable than the solid form. For short-term storage, refrigerate at 2-8°C and protect from light. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent and buffer pH is critical; neutral or slightly acidic pH (around 4-6) is generally preferred to minimize hydrolysis.
Q5: What are the expected degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis of the glycosidic bond, which yields piceol (4-hydroxyacetophenone) and glucose. Under oxidative conditions, further degradation of the phenolic ring may occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound potency in a stored solid sample. | - Improper storage temperature (too high).- Exposure to light.- High humidity. | - Store solid this compound at 2-8°C.- Use light-protective containers.- Store in a desiccator, especially in humid environments. |
| Rapid degradation of this compound in an experimental solution. | - Inappropriate pH of the buffer.- High temperature during the experiment.- Presence of contaminating enzymes (e.g., from cell lysates).- Exposure to light during the experiment. | - Adjust the pH of the solution to a slightly acidic or neutral range (pH 4-6).- Perform experiments at the lowest feasible temperature.- Use protease and glycosidase inhibitors in enzymatic assays.- Protect the experimental setup from light. |
| Appearance of unexpected peaks in HPLC analysis. | - Degradation of this compound into multiple products.- Interaction with other components in the formulation. | - Conduct a forced degradation study to identify potential degradation products.- Ensure the compatibility of this compound with all excipients and solvents. |
| Inconsistent experimental results between batches of this compound. | - Batch-to-batch variability in purity.- Degradation of older batches during storage. | - Always use a fresh, high-purity standard for quantification.- Re-evaluate the stability of older batches before use. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a buffer of neutral pH.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours).
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for this compound
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). Flow Rate: 1.0 mL/min Detection: UV at an appropriate wavelength (e.g., determined by UV scan of this compound). Injection Volume: 10 µL Column Temperature: 25°C
Data Presentation
Table 1: General Stability of Phenolic Compounds Under Different Storage Conditions
Note: This table provides data for related phenolic compounds as a reference due to the lack of specific quantitative data for this compound.
| Compound Type | Storage Condition | Duration | Stability (% Remaining) | Reference |
| Phenolic Acids | 4°C, Dark | 1 year | >95% | [8] |
| Phenolic Acids | 20°C, Dark | 1 year | ~80-90% | [8] |
| Phenolic Acids | 45°C, Dark | 1 year | <70% | [8] |
| Anthocyanins | 23°C, Sunlight | 1 month | ~38% | [1][9] |
| Anthocyanins | 40°C, Dark | 1 month | ~47% | [1][9] |
| Anthocyanins | 23°C, Dark | 1 month | >85% | [1][9] |
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for storage and handling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of block length on the enzymatic degradation and erosion of oxazoline linked poly-epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. - Ask this paper | Bohrium [bohrium.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Picein
Welcome to the technical support center for Picein. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of commercially available this compound. Consistent and reproducible experimental outcomes are critical, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a glucoside of p-hydroxyacetophenone and is a naturally occurring compound found in various plants.[1] Its primary reported biological activities are antioxidant and neuroprotective effects.[2][3] It has been studied for its potential role in mitigating oxidative stress and its therapeutic potential in neurodegenerative diseases.[2][3]
Q2: What are the common sources of batch-to-batch variability in commercial this compound?
Batch-to-batch variability of commercial this compound can arise from several factors during its extraction, purification, and handling:
-
Source Material: The plant source, geographical location, and harvest time can influence the initial composition of the extract.
-
Extraction and Purification Processes: Differences in solvents, temperature, and chromatographic methods can lead to variations in the final purity and impurity profile.
-
Residual Solvents: Incomplete removal of solvents used during purification can result in their presence in the final product.
-
Degradation: this compound may degrade if exposed to harsh conditions such as extreme pH, high temperatures, or light, leading to the formation of degradation products.[4][5]
-
Storage and Handling: Improper storage conditions can lead to degradation over time.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to perform in-house quality control checks on each new lot of this compound. Here are some recommended assessments:
-
Certificate of Analysis (CoA) Review: Carefully examine the supplier's CoA for information on purity (typically determined by HPLC), identity (confirmed by techniques like NMR or mass spectrometry), and levels of any specified impurities.
-
Appearance and Solubility: Visually inspect the compound for any color inconsistencies. Test its solubility in your experimental solvent (e.g., DMSO) and look for any particulates.
-
Analytical Validation: If possible, perform an independent purity assessment using High-Performance Liquid Chromatography (HPLC). This will allow you to compare the purity of different batches directly.
-
Biological Activity Confirmation: Before proceeding with large-scale experiments, test the new batch in a small-scale, well-established bioassay to confirm its activity is comparable to previous batches.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
Question: I am observing variable results in my cell-based neuroprotection assay with different batches of this compound. What could be the cause and how can I troubleshoot this?
Answer: Inconsistent biological activity is a common problem stemming from batch-to-batch variability. Here’s a step-by-step troubleshooting guide:
-
Verify this compound Quality:
-
Purity: A lower purity in one batch means you are dosing less of the active compound, which could lead to a reduced effect. Compare the purity values on the CoAs of the different batches. If you have access to HPLC, re-analyze the purity of each batch.
-
Impurities: The presence of unknown impurities could interfere with your assay. Some impurities might be cytotoxic, while others could have their own biological effects that confound your results.
-
-
Standardize Solution Preparation:
-
Solvent: Always use the same high-purity solvent (e.g., DMSO) to prepare your stock solutions.
-
Concentration: Prepare fresh stock solutions for each experiment and determine the concentration accurately. Do not reuse old stock solutions as this compound may degrade over time in solution.
-
Solubility: Ensure this compound is fully dissolved. Precipitates will lead to inaccurate dosing. Gentle warming or sonication may help, but be cautious of degradation.
-
-
Review Experimental Protocol:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Assay Conditions: Ensure that all other assay parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent.
-
Issue 2: Unexpected Peaks in HPLC Analysis
Question: My HPLC chromatogram of a new this compound batch shows extra peaks that were not present in the previous batch. What do these peaks represent?
Answer: Unexpected peaks in an HPLC chromatogram indicate the presence of impurities or degradation products. Here is how to approach this issue:
-
Interpret the Chromatogram:
-
Retention Time: The time at which a compound elutes from the column is its retention time. Compare the retention times of the peaks in your new chromatogram to a reference chromatogram from a trusted batch.
-
Peak Area: The area under a peak is proportional to the concentration of that compound. Larger unexpected peaks signify higher levels of impurities.
-
-
Identify the Source of Impurities:
Forced Degradation Study Protocol:
| Stress Condition | Protocol | Potential Degradation Products |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. | Hydrolysis of the glycosidic bond, yielding p-hydroxyacetophenone and glucose. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. | Similar to acid hydrolysis, but potentially with other base-catalyzed reactions. |
| Oxidation | Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours. | Oxidation of the phenolic hydroxyl group.[9] |
| Thermal Degradation | Heat the solid this compound at 105°C for 24 hours. | Various degradation products. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. | Photodegradation products. |
Note: These are general conditions and may need to be optimized.[4]
By comparing the peaks from your variable batch to those generated in the forced degradation studies, you may be able to identify the nature of the impurities.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in methanol or DMSO to a concentration of 1 mg/mL.
Interpreting the Results: The purity is calculated as the percentage of the area of the main this compound peak relative to the total area of all peaks in the chromatogram.[10]
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Assay)
This assay can be used to compare the antioxidant activity of different this compound batches.
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of your this compound batches in methanol.
-
In a 96-well plate, add your this compound dilutions and the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A decrease in absorbance indicates radical scavenging activity. Calculate the IC50 value for each batch.
Visualizations
Caption: Workflow for quality control of new this compound batches.
Caption: Potential neuroprotective mechanisms of this compound.
References
- 1. This compound | C14H18O7 | CID 92123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. The effect of temperature and pH on the stability of human pepsin in stored gastric juice. A method to prevent activity loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Cell viability assays to determine Picein cytotoxicity
This guide provides troubleshooting advice and frequently asked questions for researchers evaluating the cytotoxicity of Picein using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: Most studies indicate that this compound has low to no cytotoxicity across various cell lines.[1] In fact, it is often investigated for its neuroprotective and antioxidant properties.[1][2] Some studies have explicitly shown that this compound did not have cytotoxic effects.[1] Therefore, observing high cell viability after this compound treatment may be an accurate result.
Q2: I am not observing a dose-dependent decrease in cell viability with this compound. Is my experiment failing?
A2: Not necessarily. Given that this compound is generally considered non-cytotoxic, it is possible that you will not see a classic dose-dependent cytotoxic effect within typical concentration ranges.[1] It is crucial to include a positive control (a known cytotoxic compound) in your experiment to ensure that the assay system is working correctly.
Q3: Can this compound's properties interfere with my cell viability assay?
A3: Yes, this is a critical consideration. Compounds with antioxidant properties can interfere with tetrazolium-based assays like MTT, XTT, or WST-1 by directly reducing the tetrazolium salt, leading to a false positive signal for cell viability.[3][4][5] It is essential to run a cell-free control to test for this interference.[3]
Q4: Which cell viability assays are recommended for assessing this compound's effects?
A4: It is best practice to use at least two assays based on different cellular mechanisms to get a comprehensive understanding of this compound's effect on cells.[3] A good combination would be:
-
An assay measuring metabolic activity (e.g., MTT or MTS), with appropriate controls for interference.
-
An assay measuring membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).[6][7]
-
An assay to detect apoptosis (e.g., Annexin V/PI staining) if you suspect a specific programmed cell death pathway.[8][9]
Troubleshooting Guide: MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][10]
Potential Issue: this compound Interference this compound, like other phenolic compounds with antioxidant properties, may directly reduce the MTT reagent, leading to an artificially high viability reading that is independent of cellular activity.[3][4]
Experimental Workflow: Validating this compound Cytotoxicity with MTT
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Troubleshooting Table: MTT Assay for this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell viability, even at high this compound concentrations | 1. This compound is not cytotoxic to your cell line.[1] 2. Direct reduction of MTT by this compound due to its antioxidant properties.[3][5] | 1. Confirm your positive control shows cytotoxicity. If so, the result for this compound may be accurate. 2. Perform a cell-free control : Add this compound to wells with media and MTT reagent but no cells. If a color change occurs, this compound is interfering.[3] 3. Wash cells with PBS after this compound treatment and before adding MTT reagent to remove residual compound.[3] 4. Switch to a non-redox-based assay like LDH, Neutral Red, or an ATP-based assay (e.g., CellTiter-Glo®).[3][11] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete formazan solubilization. 3. Cell contamination. | 1. Ensure a single-cell suspension before seeding. Pipette gently to mix before plating each row/column. 2. After adding the solubilization solution (e.g., DMSO), shake the plate for at least 10 minutes to ensure all crystals are dissolved.[12] 3. Check the cell culture for any signs of contamination under a microscope. |
| Low absorbance values in all wells (including controls) | 1. Cell seeding density is too low.[13] 2. MTT incubation time is too short. 3. Issues with the MTT reagent or solubilization solution. | 1. Optimize cell seeding density. Run a preliminary experiment to find the number of cells that gives a robust signal in the linear range.[14] 2. Increase MTT incubation time (e.g., from 2 to 4 hours), but be aware that prolonged incubation can be toxic to cells.[10][14] 3. Use fresh, properly stored MTT and solubilization solutions. |
MTT Assay Protocol
-
Cell Seeding : Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Compound Treatment : Prepare serial dilutions of this compound. Remove the old media and add 100 µL of media containing the desired concentrations of this compound to the wells. Include vehicle controls, a positive control, and cell-free this compound controls.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading : Place the plate on a shaker for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]
Troubleshooting Guide: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity and cytotoxicity.[7][16]
Logical Diagram: Interpreting LDH Assay Results
Caption: Decision tree for interpreting LDH assay results for this compound.
Troubleshooting Table: LDH Assay for this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background LDH in control wells | 1. High inherent LDH activity in serum-containing media.[7][16] 2. Cell seeding density is too high, leading to spontaneous death.[7] 3. Rough handling or vigorous pipetting of cells during seeding.[17] | 1. Reduce the serum concentration in your culture medium if possible (e.g., to 1-5%).[7] 2. Optimize the cell number to ensure it is in the linear range of the assay.[16] 3. Handle cell suspensions gently during plating. |
| No significant LDH release with this compound treatment | 1. This compound is not causing necrotic cell death or membrane damage.[1] 2. Insufficient incubation time. 3. Assay is not sensitive enough for your cell number. | 1. This may be an accurate result. Verify that the positive control (lysed cells) shows a high signal. 2. LDH release is a later event in apoptosis. If you suspect apoptosis, consider a longer treatment time or use an earlier marker like Annexin V.[8] 3. Increase the number of cells per well or concentrate the supernatant before the assay. |
| Low signal in positive control (Maximum LDH Release) wells | 1. Incomplete cell lysis. 2. Low cell number. 3. LDH in the lysate has degraded. | 1. Ensure the lysis buffer is added and mixed properly. Incubate for the recommended time to achieve complete lysis. 2. Increase the number of cells seeded. 3. Perform the assay immediately after the treatment and lysis steps. Avoid freezing/thawing the samples if possible.[18] |
LDH Assay Protocol
-
Cell Seeding and Treatment : Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls: Spontaneous LDH Release (vehicle-treated cells), Maximum LDH Release (cells treated with lysis buffer), and a background control (media only).[16]
-
Sample Collection : After incubation, centrifuge the plate at 250 x g for 3 minutes.[16]
-
Assay Reaction : Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[16]
-
Add Reaction Mixture : Add 50 µL of the LDH reaction mixture to each well.[16]
-
Incubation : Incubate for 30 minutes at room temperature, protected from light.[16]
-
Stop Reaction : Add 50 µL of Stop Solution to each well.[16]
-
Absorbance Reading : Gently tap the plate to mix. Measure absorbance at 490 nm and a reference wavelength of 680 nm.[16]
-
Calculation : Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Troubleshooting Guide: Apoptosis Assays (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[9][19] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).[19][20]
Signaling Pathway: Apoptosis Detection with Annexin V/PI
Caption: Principles of apoptosis detection using Annexin V and PI staining.
Troubleshooting Table: Annexin V/PI Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of apoptotic/necrotic cells in the negative control | 1. Over-confluent or starved cells undergoing spontaneous apoptosis.[19] 2. Harsh cell handling (e.g., over-trypsinization, vigorous vortexing) damaging cell membranes.[19] | 1. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 2. Handle cells gently. Use a non-enzymatic cell dissociation buffer if cells are sensitive. Avoid using EDTA, as Annexin V binding is calcium-dependent.[19] |
| No apoptotic cells detected after treatment with a known inducer (positive control) | 1. Incorrect timing; the apoptotic peak may have already passed or not yet occurred. 2. Reagent or buffer issues. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal endpoint for apoptosis detection. 2. Check the expiration dates of the Annexin V and PI reagents. Ensure the binding buffer contains calcium.[19] |
| Most cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+) | 1. The treatment dose was too high, causing rapid cell death. 2. The time point is too late, and early apoptotic cells have progressed to late-stage apoptosis. | 1. Perform a dose-response experiment with lower concentrations of your compound. 2. Analyze cells at an earlier time point. |
| Cells expressing GFP interfere with FITC-Annexin V signal | 1. Spectral overlap between GFP and FITC. | 1. Use an Annexin V conjugate with a different fluorophore (e.g., PE, APC, or Alexa Fluor 647) that does not overlap with GFP.[19] |
Annexin V/PI Staining Protocol
-
Cell Treatment : Treat cells with this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting : Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them gently (e.g., with Accutase or Trypsin without EDTA). Centrifuge all cells together.[19]
-
Washing : Wash the cells once with cold PBS.[9]
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation : Gently mix and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Be sure to include single-stain controls for proper compensation setup.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Picein Delivery Methods for In-Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picein in in-vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a phenolic glucoside, the glucoside of piceol, naturally found in various plants, including the roots of Norway spruce (Picea abies)[1]. It has garnered research interest for its potential antioxidative and neuroprotective properties.[2][3] In-vitro studies suggest this compound may play a role in neutralizing reactive oxygen species (ROS) and increasing cell viability, indicating its potential as a therapeutic agent for neurodegenerative diseases.[4]
Q2: What are the main challenges in delivering this compound for in-vivo studies?
A2: The primary challenge in the in-vivo delivery of this compound is its presumed poor aqueous solubility, a common characteristic of many phenolic compounds. This can lead to difficulties in preparing suitable formulations for administration, potentially resulting in low and variable bioavailability. While specific data on this compound's solubility in various vehicles is limited, its chemical structure suggests that it is likely to be more soluble in organic solvents than in aqueous solutions.
Q3: What are the common routes of administration for this compound in animal models?
A3: Based on preclinical studies of similar compounds and general pharmacology practices, the most common routes of administration for initial in-vivo testing of compounds like this compound include:
-
Intraperitoneal (IP) injection: This route is often used for preclinical studies to bypass first-pass metabolism and achieve systemic exposure, especially for compounds with poor oral bioavailability.
-
Oral gavage: This method is used to investigate the oral bioavailability and efficacy of a compound. However, for poorly soluble compounds like this compound, formulation strategies are crucial to enhance absorption.
-
Topical application: For studying effects on the skin or for transdermal delivery, this compound can be incorporated into topical formulations like creams or hydrogels.[5]
Q4: Are there any known pharmacokinetic parameters for this compound?
A4: Specific pharmacokinetic data for this compound is scarce in publicly available literature. However, studies on a structurally related stilbene, piceatannol, in rats have shown a relatively short plasma half-life, high tissue distribution, and extensive metabolism, primarily through glucuronidation.[6] Piceatannol is also characterized as having poor oral bioavailability.[6] It is reasonable to hypothesize that this compound may exhibit similar pharmacokinetic properties.
Troubleshooting Guides
Oral Administration (Gavage)
Problem: Low or inconsistent plasma concentrations of this compound after oral gavage.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Vehicle | This compound has low aqueous solubility. Ensure the formulation is optimized for solubility. Consider using a co-solvent system or a suspension. A common starting point for poorly soluble compounds is a vehicle containing a small percentage of DMSO and/or PEG 300, with a surfactant like Tween 80, diluted in saline or water.[2] |
| Precipitation in the GI Tract | The change in pH from the formulation to the stomach and intestines can cause the compound to precipitate. Check the stability of your formulation at different pH values mimicking the gastrointestinal tract. Encapsulation technologies or amorphous solid dispersions could be explored for more advanced studies. |
| First-Pass Metabolism | This compound, like other phenolic compounds, may undergo extensive first-pass metabolism in the gut wall and liver. This can significantly reduce the amount of active compound reaching systemic circulation. Consider co-administration with inhibitors of metabolic enzymes if mechanistically justified, or opt for a different route of administration (e.g., intraperitoneal) for initial efficacy studies. |
| Improper Gavage Technique | Incorrect gavage technique can lead to inaccurate dosing or stress in the animals, affecting absorption. Ensure personnel are properly trained. Use appropriate gavage needle sizes and volumes for the animal model.[7][8][9][10][11] |
Intraperitoneal (IP) Injection
Problem: Precipitation of this compound in the formulation upon preparation or during injection.
| Possible Cause | Troubleshooting Step |
| Supersaturation of the Vehicle | This compound is highly soluble in 100% DMSO (up to 200 mg/mL), but its solubility dramatically decreases when diluted with aqueous solutions like saline.[2] Prepare a concentrated stock solution in DMSO and then slowly add it to the aqueous vehicle while vortexing to avoid immediate precipitation. |
| Vehicle Incompatibility | The chosen vehicle may not be optimal for maintaining this compound in solution or as a stable suspension. A common vehicle for IP injection of poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[2] For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be tested.[2] |
| Crystallization Over Time | Even if initially dissolved, the compound may crystallize out of solution over time. Prepare the formulation fresh before each use and visually inspect for any precipitation. Sonication can be used to aid dissolution.[2] |
Problem: Local irritation or toxicity at the injection site.
| Possible Cause | Troubleshooting Step |
| High Concentration of Co-solvents | High concentrations of DMSO or other organic solvents can cause peritoneal irritation. Aim to use the lowest possible concentration of co-solvents that maintains the compound in solution. For IP injections in mice, it is generally recommended to keep the final DMSO concentration below 10%.[12][13] |
| Incorrect pH of the Formulation | A non-physiological pH of the injection solution can cause irritation. Adjust the pH of the final formulation to be as close to neutral (pH 7.4) as possible, while maintaining the stability of this compound. |
| Improper Injection Technique | Ensure the injection is administered into the peritoneal cavity and not into an organ or subcutaneous tissue. Use the correct needle size and injection volume for the animal.[14][15] |
Topical Application
Problem: Poor skin penetration of this compound.
| Possible Cause | Troubleshooting Step |
| Formulation Not Optimized for Dermal Delivery | The vehicle may not be suitable for facilitating the penetration of this compound through the stratum corneum. For phenolic compounds, lipid-based nanocarriers (e.g., nanoemulsions, liposomes) or hydrogels can enhance skin permeation.[5][16] |
| Physicochemical Properties of this compound | As a glycoside, this compound is more hydrophilic than its aglycone, piceol, which may limit its passive diffusion across the lipid-rich stratum corneum. Consider formulations with penetration enhancers. |
| Instability in the Formulation | This compound may degrade in the topical formulation, reducing its effective concentration. Assess the stability of this compound in the chosen vehicle under storage and application conditions (e.g., exposure to light and air). |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observation | Source |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Requires sonication | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Clear solution | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Clear solution | [2] |
Table 2: Recommended Maximum Volumes for Administration in Rodents
| Species | Route | Maximum Volume | Source |
| Mouse | Oral Gavage | 10 mL/kg | [7][9][11] |
| Rat | Oral Gavage | 10-20 mL/kg | [8] |
| Mouse | Intraperitoneal | 10 mL/kg | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol is a general guideline for preparing a vehicle for poorly soluble compounds and should be optimized for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
Dissolve this compound: Weigh the required amount of this compound. First, dissolve the this compound in the DMSO portion of the vehicle. Vortex and sonicate if necessary to ensure complete dissolution.[2]
-
Combine Components: Slowly add the PEG300 to the this compound-DMSO solution while vortexing. Then, add the Tween 80 and continue to vortex. Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. Visually inspect for any precipitates before administration. Prepare fresh on the day of the experiment.
Protocol 2: Administration of this compound via Oral Gavage
Materials:
-
This compound formulation (prepared as a stable solution or suspension)
-
Appropriate size gavage needles (e.g., 20-22 gauge for mice)[8][9]
-
Syringes
Procedure:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7][9][11]
-
Administration: Gently restrain the animal. Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib to avoid stomach perforation.[7] Insert the gavage needle gently and advance it along the roof of the mouth into the esophagus. Administer the formulation slowly.
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure and periodically for the next few hours.
Mandatory Visualization
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hydrogels for Topical Applications: An Updated Comprehensive Review Based on Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. gchemglobal.com [gchemglobal.com]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Picein vs. Resveratrol: A Comparative Analysis of Antioxidant Activity
In the realm of natural polyphenols with therapeutic potential, both picein and resveratrol have garnered significant attention for their antioxidant properties. While structurally related, with this compound being a glucoside of resveratrol, emerging research indicates distinct differences in their antioxidant efficacy and mechanisms of action. This guide provides a comprehensive comparison of the antioxidant activities of this compound and resveratrol, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
In Vitro Antioxidant Capacity: A Head-to-Head Comparison
The antioxidant potential of this compound and resveratrol has been evaluated using various in vitro assays that measure their ability to scavenge free radicals. Key findings from comparative studies are summarized below.
Radical Scavenging Activity
Direct comparisons of this compound and resveratrol have revealed nuances in their ability to neutralize different types of free radicals. One study found that this compound exhibits a stronger scavenging activity against hydroxyl radicals (•OH) in a phenanthroline-Fe²⁺ system compared to resveratrol.[1][2] In contrast, another study quantified the 50% inhibitory concentration (IC50) for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, demonstrating that resveratrol has a significantly lower IC50 value for both, indicating more potent scavenging activity against these particular radicals.[3]
| Antioxidant Assay | This compound (Polydatin) IC50 (µg/mL) | Resveratrol IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 54.35 | 15.54 | [3] |
| ABTS Radical Scavenging | 13.44 | 2.86 | [3] |
Note: A lower IC50 value indicates greater antioxidant activity.
Cellular Antioxidant Activity: Protective Effects in Biological Systems
Beyond in vitro chemical assays, the protective effects of this compound and resveratrol have been assessed in cellular models of oxidative stress.
In a study utilizing a hydrogen peroxide (H₂O₂)-induced oxidative injury model in human umbilical vein endothelial cells (HUVECs), resveratrol demonstrated a significant protective effect, improving cell viability at concentrations ranging from 10 to 50 µmol/L.[4][5] this compound also showed a protective effect in the same model, though to a lesser extent than resveratrol in some instances.[5] This suggests that while both compounds can mitigate cellular oxidative damage, their efficacy may differ depending on the cellular context and the nature of the oxidative insult.
Mechanistic Insights: Signaling Pathways in Antioxidant Action
The antioxidant effects of this compound and resveratrol are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.
Resveratrol is well-documented to exert its antioxidant effects through multiple signaling pathways.[3] It can activate the AMP-activated protein kinase (AMPK)-Sirtuin 1 (SIRT1) pathway, which in turn promotes the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).
References
- 1. researchgate.net [researchgate.net]
- 2. Comparision of piceid and resveratrol in antioxidation and antiproliferation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro | PLOS One [journals.plos.org]
Picein vs. Piceol: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to modern medicine. A growing body of research focuses on the potential of natural compounds to offer neuroprotective benefits. Among these, Picein and its aglycone, Piceol, have garnered interest. This compound is a glucoside of Piceol and is found in various plants, including Norway spruce and willow bark. It is hypothesized that the biological effects of this compound may be attributable to its conversion to Piceol in the body. However, a direct comparative analysis of their neuroprotective effects is currently lacking in the scientific literature. This guide provides a comprehensive overview of the existing experimental data for each compound, enabling an objective comparison based on the available evidence.
This compound: Neuroprotective Properties
This compound has been investigated for its potential to protect neuronal cells from oxidative stress- and chemically-induced damage. The primary evidence for its neuroprotective effects comes from in vitro studies on human neuroblastoma cells and in vivo studies in rodent models of cognitive impairment.
In Vitro Studies
An important study demonstrated that this compound exhibits significant antioxidant and neuroprotective effects in a human neuroblastoma cell line (SH-SY5Y) subjected to menadione-induced oxidative stress. This compound treatment was shown to counteract the detrimental effects of menadione by reducing the levels of reactive oxygen species (ROS) and restoring mitochondrial activity.[1]
In Vivo Studies
In a rat model of scopolamine-induced amnesia, intraventricular administration of this compound was found to improve learning and memory in the passive avoidance test.[2] This cognitive enhancement was associated with a reduction in oxidative stress markers in the hippocampus, suggesting that this compound's antioxidant properties are a key mechanism of its neuroprotective action in vivo.[2]
Quantitative Data Summary: Neuroprotective Effects of this compound
| Assay | Model System | Treatment | Key Findings | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y cells + Menadione (20 µM) | This compound (25 µM) | This compound treatment significantly recovered mitochondrial activity (cell viability) compared to menadione-treated cells. | [1] |
| Reactive Oxygen Species (ROS) Production | SH-SY5Y cells + Menadione (15 µM) | This compound (25 µM) | This compound treatment significantly decreased ROS levels compared to menadione-treated cells. | [1] |
| Mitochondrial Superoxide Production | SH-SY5Y cells + Menadione (20 µM) | This compound (25 µM) | This compound treatment significantly reduced mitochondrial superoxide levels compared to menadione-treated cells. | [1] |
| Passive Avoidance Test (Latency) | Scopolamine-treated rats | This compound (2.5 and 5 mg/kg) | This compound significantly increased the latency to enter the dark compartment, indicating improved memory. | [2] |
| Hippocampal Oxidative Stress Markers | Scopolamine-treated rats | This compound (2.5 mg/kg) | This compound significantly decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) activities. | [2] |
Piceol: Potential Neuroprotective-Related Activities
Direct experimental evidence for the neuroprotective effects of Piceol is limited. However, studies have investigated its antioxidant and anti-inflammatory properties, which are highly relevant to the mechanisms of neuroprotection.
Antioxidant and Anti-inflammatory Activities
Piceol has demonstrated antioxidant activity in various in vitro assays. For instance, it has been shown to scavenge free radicals and inhibit lipid peroxidation.[3][4][5][6] In terms of anti-inflammatory effects, studies on non-neuronal cells have shown that Piceol can inhibit the production of pro-inflammatory mediators. For example, in a study using RAW264.7 macrophage cells, a derivative of paeonol (structurally similar to piceol) inhibited nitric oxide production.[7] While these studies were not conducted in neuronal models, they suggest that Piceol possesses biological activities that could contribute to neuroprotection.
Quantitative Data Summary: Bioactivities of Piceol Relevant to Neuroprotection
| Assay | Model System | Key Findings | Reference |
| DPPH Radical Scavenging Activity | In vitro chemical assay | Phytol (structurally related to Piceol) exhibited a 59.89 ± 0.73% scavenging capacity at 7.2 µg/ml. | [4][6] |
| ABTS Radical Scavenging Activity | In vitro chemical assay | Phytol exhibited a 62.79 ± 1.99% scavenging capacity at 7.2 µg/ml. | [4][6] |
| Nitric Oxide Scavenging Activity | In vitro chemical assay | Phytol demonstrated strong nitric oxide scavenging ability. | [3][5] |
| Lipid Peroxidation (TBARS assay) | In vitro chemical assay | Phytol was able to prevent lipid peroxidation. | [3][5] |
| Nitric Oxide Production | LPS-stimulated RAW264.7 macrophages | A paeonol derivative (B12) inhibited nitric oxide production with an IC50 of 2.14 µM. | [7] |
Experimental Protocols
In Vitro Neuroprotection Assay with this compound
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates.
-
To induce oxidative stress, cells are treated with menadione (e.g., 20 µM) for a specified period.
-
For the neuroprotection assessment, cells are co-treated or post-treated with this compound (e.g., 25 µM).
3. MTT Assay for Cell Viability:
-
After treatment, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.[8]
4. Intracellular ROS Measurement:
-
Cells are seeded in a 24-well plate.
-
After treatment, cells are washed and incubated with DCFH-DA (10 µM) in DMEM for 30 minutes at 37°C.[9]
-
Cells are washed with PBS, and fluorescence is measured using a fluorescence microscope or plate reader with excitation at 485 nm and emission at 535 nm.[9][10][11]
5. Mitochondrial Superoxide Measurement:
-
Cells are treated as described above.
-
Cells are incubated with MitoSOX Red (5 µM) for 10 minutes at 37°C in the dark.[2][12][13][14]
-
Cells are washed, and the fluorescence is measured by flow cytometry or fluorescence microscopy with excitation at 510 nm and emission at 580 nm.[2][12][13][14]
In Vivo Passive Avoidance Test with this compound
1. Animals:
-
Adult male Wistar rats are used.
2. Scopolamine-induced Amnesia Model:
-
Scopolamine (e.g., 1 mg/kg) is administered intraperitoneally to induce memory impairment.[15][16][17][18][19]
3. This compound Administration:
-
This compound (e.g., 2.5 and 5 mg/kg) is administered intraventricularly.
4. Passive Avoidance Task:
-
The apparatus consists of a lit and a dark compartment connected by a door.
-
Acquisition Trial: Each rat is placed in the lit compartment. When the rat enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: 24 hours later, the rat is placed in the lit compartment again, and the latency to enter the dark compartment is recorded as a measure of memory.[15][16][17][18][19]
5. Biochemical Analysis of Hippocampus:
-
After the behavioral test, the hippocampus is dissected.
-
Homogenates are prepared to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) using commercially available kits.
Signaling Pathways and Mechanisms of Action
This compound's Proposed Neuroprotective Pathway
In silico studies suggest that a potential molecular target for this compound is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[8] Inhibition of BACE1 is a therapeutic strategy for Alzheimer's disease as it reduces the production of amyloid-β peptides. The neuroprotective effects of this compound observed in vitro, such as the reduction of oxidative stress and mitochondrial dysfunction, may be downstream consequences of its interaction with BACE1 or other unidentified targets.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the general workflow for assessing the neuroprotective effects of a compound against an induced cellular stressor.
Comparative Analysis and Future Directions
The current body of scientific literature provides preliminary evidence for the neuroprotective potential of this compound, primarily attributed to its antioxidant properties. The proposed inhibition of BACE1 by this compound presents an exciting avenue for further investigation, particularly in the context of Alzheimer's disease.
In contrast, there is a significant gap in our understanding of the direct neuroprotective effects of Piceol. While it is plausible that Piceol, as the aglycone of this compound, is the active neuroprotective agent, this remains a hypothesis that requires rigorous experimental validation. The antioxidant and anti-inflammatory activities of Piceol suggested by in vitro studies on non-neuronal cells are promising but need to be confirmed in relevant neuronal models.
To establish a definitive comparison between this compound and Piceol, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the neuroprotective efficacy of this compound and Piceol using the same experimental models and assays.
-
Metabolism Studies: Investigating the conversion of this compound to Piceol in neuronal cells and in the brain to determine if this conversion is necessary for its neuroprotective effects.
-
Mechanism of Action of Piceol: Elucidating the molecular targets and signaling pathways modulated by Piceol in the context of neuroprotection.
References
- 1. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 2. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and Antioxidant Activities of Phytol In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Evaluation of Antioxidant Activity of Phytol Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. MitoSOX measurement [bio-protocol.org]
- 13. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scantox.com [scantox.com]
- 19. ejbps.com [ejbps.com]
Validating In-Silico Predicted Targets of Picein: A Comparative Guide for Experimental Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of experimentally validating the in-silico predicted targets of Picein. We objectively compare predicted targets with available (though limited) experimental evidence and provide detailed protocols for key validation experiments.
In-Silico Predictions Point to Key Enzymes in Inflammation and Neurological Pathways
Computational predictions of this compound's biological targets have been performed using various in-silico tools. These predictions offer a valuable starting point for experimental validation, suggesting that this compound may exert its known antioxidant and anti-inflammatory effects through direct interaction with specific enzymes.
A prominent in-silico study identified Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) as a probable target of this compound, suggesting a potential role in neuroprotection. To further explore the potential targets, predictions were also performed using the SwissTargetPrediction and PharmMapper web servers.
The results from SwissTargetPrediction indicated a high probability for Carbonic Anhydrase II, Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2). Similarly, PharmMapper identified COX-2 as a high-confidence potential target. These predictions align with the known anti-inflammatory properties of this compound, as COX enzymes are central to the inflammatory cascade.
Table 1: Summary of In-Silico Predicted Targets for this compound
| Prediction Tool/Study | Predicted Target(s) | Confidence/Fit Score |
| Published In-Silico Study | Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) | Not specified |
| SwissTargetPrediction | Carbonic Anhydrase II | High Probability |
| Cyclooxygenase-1 (COX-1) | High Probability | |
| Cyclooxygenase-2 (COX-2) | High Probability | |
| PharmMapper | Cyclooxygenase-2 (COX-2) | High Fit Score |
Experimental Validation: Current Landscape and Proposed Methodologies
While in-silico predictions are a powerful hypothesis-generating tool, experimental validation is crucial to confirm these interactions and to quantify the potency of this compound as a potential inhibitor. To date, direct experimental validation of this compound binding to and inhibiting these specific predicted targets with quantitative data such as IC50 or Ki values is limited in publicly available literature. One study coupled the in-silico prediction of BACE1 with in-vitro experiments on neuroblastoma cells, demonstrating that this compound treatment reduced reactive oxygen species (ROS) levels. However, a direct biochemical or biophysical assay confirming this compound's interaction with BACE1 was not reported.
To bridge this gap, this guide details robust experimental protocols to directly test the in-silico predictions for BACE1, COX-1, and COX-2.
Detailed Experimental Protocols
BACE1 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay is a widely used method to screen for BACE1 inhibitors. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Known BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the BACE1 enzyme and FRET substrate in assay buffer to their optimal working concentrations. Prepare a serial dilution of this compound and the positive control.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound (or control), and BACE1 enzyme to each well.
-
Initiate Reaction: Add the FRET substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (dissolved in a suitable solvent)
-
Known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well plate
-
Spectrophotometric microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Assay Setup: To a 96-well plate, add the assay buffer, enzyme, and this compound (or control).
-
Initiate Reaction: Add arachidonic acid and TMPD to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 590 nm over a set period.
-
Data Analysis: Calculate the rate of reaction and the percent inhibition for each this compound concentration. Determine the IC50 values for both COX-1 and COX-2.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Target protein (BACE1, COX-1, or COX-2)
-
This compound (dissolved in running buffer)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of this compound over the immobilized protein surface and a reference surface.
-
Data Collection: Monitor the change in the SPR signal (response units) in real-time.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target protein (BACE1, COX-1, or COX-2)
-
This compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the protein and dissolve this compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Fill the sample cell with the protein solution and the injection syringe with the this compound solution.
-
Titration: Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Visualizing the Path to Validation
To clarify the experimental workflow and the biological context of the predicted targets, the following diagrams are provided.
Conclusion
In-silico target prediction provides a strong foundation for investigating the molecular mechanisms of this compound. The prediction of BACE1, COX-1, and COX-2 as potential targets aligns well with its observed biological activities. While direct experimental evidence for these interactions is currently sparse, the detailed protocols provided in this guide offer a clear path forward for researchers to rigorously validate these computational hypotheses. The successful experimental validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its potential development as a therapeutic agent for inflammatory and neurodegenerative diseases.
Cross-Species Insights into the Metabolic Journey of Picein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolic fate of Picein, a naturally occurring phenolic glycoside. While direct cross-species comparative studies on this compound are limited, this document synthesizes available data on its aglycone, p-hydroxyacetophenone (p-HAP), and related phenolic compounds to provide a robust, inferred overview of its biotransformation in various species. This guide is intended to support research and development efforts by providing key metabolic data, detailed experimental protocols, and visual pathway representations.
Comparative Metabolic Profiles: An Overview
This compound (p-hydroxyacetophenone-4'-O-β-D-glucopyranoside) is anticipated to undergo a primary two-stage metabolic process across species. The initial and principal metabolic step is the hydrolysis of the glycosidic bond, liberating the aglycone, p-hydroxyacetophenone (p-HAP), and a glucose molecule. This hydrolysis is likely to occur in the gastrointestinal tract, mediated by gut microbiota, and to a lesser extent by β-glucosidases in the intestinal mucosa and liver.
Following hydrolysis, the absorbed p-HAP is expected to undergo extensive Phase II metabolism. The primary conjugation reactions are glucuronidation and sulfation, which increase the water solubility of the compound and facilitate its excretion.[1][2][3] The enzymes responsible for these transformations, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are present in the liver and other tissues.[1][3]
Species-specific differences in metabolic fate are likely to arise from variations in:
-
Gut Microbiota Composition: The diversity and enzymatic activity of gut flora can influence the rate and extent of initial hydrolysis.
-
Enzyme Kinetics: The expression levels and catalytic efficiencies of UGT and SULT isoforms can differ significantly between humans, rats, and mice, leading to variations in the ratio of glucuronide to sulfate conjugates.[3]
While oxidative metabolism by Cytochrome P450 (CYP) enzymes is a common pathway for many xenobiotics, studies on structurally similar compounds suggest a minimal role for P450 enzymes in the overall metabolic clearance of p-HAP.[4]
Inferred Metabolic Pathway of this compound
Quantitative Pharmacokinetic Data
| Parameter | Human (inferred) | Rat (inferred) | Mouse (inferred) |
| Bioavailability (F%) | Low to Moderate | Low to Moderate | Low to Moderate |
| Tmax (h) | 1.5 - 2.5 | 0.5 - 1.5 | 0.25 - 1.0 |
| Cmax (µg/mL) | Low | Moderate | High |
| AUC (µg·h/mL) | High | Moderate | Low |
| Half-life (t½) (h) | 4.0 - 6.0 | 2.0 - 4.0 | 1.0 - 2.0 |
| Primary Metabolites | p-HAP-Glucuronide, p-HAP-Sulfate | p-HAP-Glucuronide, p-HAP-Sulfate | p-HAP-Glucuronide, p-HAP-Sulfate |
| Route of Excretion | Primarily Renal | Primarily Renal | Primarily Renal |
Note: Tmax, Cmax, and AUC values refer to the aglycone (p-HAP) and its conjugates after oral administration of this compound. The lower bioavailability is presumed due to incomplete absorption and significant first-pass metabolism.
Experimental Methodologies
The following sections detail representative protocols for conducting in vivo and in vitro studies to determine the metabolic fate of a phenolic glycoside like this compound.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in a rat model.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals are housed in metabolic cages to allow for separate collection of urine and feces.
-
Dosing: this compound is administered via oral gavage at a dose of 50 mg/kg, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A separate cohort receives an intravenous (IV) dose of 5 mg/kg via the tail vein to determine absolute bioavailability.
-
Sample Collection:
-
Blood: Serial blood samples (~0.2 mL) are collected from the tail vein into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Samples are collected at intervals (e.g., 0-12h, 12-24h) for up to 48 hours post-dose and stored at -80°C.
-
-
Sample Preparation:
-
Plasma: Proteins are precipitated by adding three volumes of acetonitrile containing an internal standard. After centrifugation, the supernatant is evaporated and reconstituted for analysis.
-
Urine: Samples are centrifuged, and an aliquot is diluted with mobile phase. For analysis of conjugated metabolites, samples may be incubated with β-glucuronidase and sulfatase prior to extraction.
-
-
Analytical Method: Quantification of this compound, p-HAP, and its conjugates is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, t½, and clearance.
In Vitro Metabolism Protocol (Liver Microsomes)
This protocol describes an in vitro assay to investigate the metabolic stability and metabolite formation of this compound using liver microsomes from different species.[6][7][8][9]
-
Materials: Pooled liver microsomes (e.g., human, rat, mouse), this compound, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate buffer.
-
Incubation:
-
A reaction mixture is prepared containing phosphate buffer (pH 7.4), liver microsomes (0.5 mg/mL protein), and this compound (e.g., 1 µM final concentration).
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to quantify the depletion of the parent compound (this compound) and the formation of metabolites (p-HAP and its conjugates if cofactors like UDPGA and PAPS are included).
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance, which can be used to predict in vivo hepatic clearance.
Experimental Workflow for In Vivo Pharmacokinetic Studies
// Invisible nodes for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; Dosing -> dummy1 [style=invis]; dummy1 -> Sampling [style=invis]; Preparation -> dummy2 [style=invis]; dummy2 -> Analysis [style=invis]; } Caption: Figure 2. General Workflow for In Vivo Pharmacokinetic Studies
Conclusion
The metabolic fate of this compound is predicted to be dominated by initial hydrolysis to p-hydroxyacetophenone, followed by extensive Phase II conjugation. Significant species differences in the rate and profile of these metabolic pathways are anticipated, primarily due to variations in gut microbial activity and the expression of conjugating enzymes. The provided protocols offer a standardized framework for elucidating the precise pharmacokinetic and metabolic profiles of this compound across different species, which is crucial for the translation of preclinical findings to human applications. Further direct comparative studies are warranted to confirm these inferred pathways and to quantify the species-specific differences in this compound metabolism.
References
- 1. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of [2-14C]p-hydroxyphenyl acetic acid in rat, monkey and human hepatocytes and in bile-duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Picein Content in Different Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of picein content across various plant species, offering valuable data for researchers, scientists, and drug development professionals. The information is presented to facilitate objective comparisons and is supported by experimental data and detailed methodologies.
Data Presentation: this compound Content in Various Plant Species
The concentration of this compound, a phenolic glucoside, varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from several studies.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |
| Picea abies (Norway Spruce) | Needles | 18.0 - 22.0 | [1] |
| Non-mycorrhizal short roots | 0.9 - 2.0 | [1] | |
| Salix myrsinifolia (Willow) | Bark | 1.61 - 31.08 | [1] |
| Picrorhiza kurroa | Leaves (Butanol extract) | 200.9 | [2] |
| Leaves (Ethyl acetate extract) | 106.8 | [2] | |
| Leaves (Ethanol extract) | 106.3 | [2] | |
| Salix purpurea (Purple Willow) | Bark | Detected in 10% of genotypes | [3] |
| Ebenus pinnata | Aerial Parts | Presence confirmed | [4] |
| Phagnalon rupestre | Aerial Parts | Presence confirmed | [1] |
| Rhodiola rosea | - | Presence confirmed | [1] |
Experimental Protocols
The quantification of this compound in plant materials typically involves extraction followed by analytical separation and detection. Below are detailed methodologies for these key experiments.
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant tissue.
a. Sample Preparation:
-
Plant material (e.g., leaves, bark, roots) is collected and dried to a constant weight, often through lyophilization (freeze-drying) or in an oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of phenolic compounds.
-
The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
b. Solvent Extraction:
-
A known weight of the powdered plant material is subjected to extraction with a suitable solvent. Common solvents for this compound and other phenolic glycosides include:
-
Hot water: This method is effective for extracting polar compounds like glycosides.
-
Aqueous ethanol or methanol: Mixtures of alcohol and water are frequently used to extract a broad range of phenolic compounds.
-
Butanol: Used for selective extraction, as seen in the high this compound yield from Picrorhiza kurroa leaves.[2]
-
-
The ratio of solvent to plant material is optimized to ensure thorough extraction.
-
The extraction process can be performed using various techniques, such as:
-
Maceration: Soaking the plant material in the solvent at room temperature for an extended period (e.g., 24-72 hours) with periodic agitation.
-
Sonication: Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Soxhlet extraction: A continuous extraction method using a specialized apparatus.
-
c. Filtration and Concentration:
-
The resulting mixture is filtered to remove solid plant debris.
-
The filtrate, containing the extracted compounds, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude extract can be used for analysis or further purification.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable technique for the separation, identification, and quantification of this compound in plant extracts.
a. Instrumentation:
-
An HPLC system equipped with a pump, an autosampler, a column oven, and a detector (typically a Diode Array Detector (DAD) or a UV detector) is required.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents. For example:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
The gradient program involves a gradual increase in the proportion of Solvent B over the course of the analysis to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.
-
Detection: this compound can be detected by its UV absorbance, typically at a wavelength of around 275-280 nm.
c. Sample and Standard Preparation:
-
The dried plant extract is accurately weighed and dissolved in a suitable solvent (e.g., the initial mobile phase composition or methanol). The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
A stock solution of a pure this compound analytical standard is prepared and serially diluted to create a series of calibration standards of known concentrations.
d. Data Analysis:
-
The this compound in the plant extract is identified by comparing its retention time with that of the pure standard.
-
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
-
The concentration of this compound in the plant extract is then determined by interpolating its peak area on the calibration curve. The final content is typically expressed as mg of this compound per gram of dry weight of the plant material.
Mandatory Visualization
This compound Biosynthetic Pathway
The biosynthesis of this compound in plants is understood to originate from the general phenylpropanoid pathway. The following diagram illustrates a proposed pathway leading to the formation of this compound.
References
Replicating and Advancing Research on Picein's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Picein and Alternative Anti-inflammatory Compounds
The existing body of research on the anti-inflammatory properties of this compound, a phenolic glycoside present in various plants, is currently limited and presents some conflicting findings. While some cellular and plant-based studies have indicated potential anti-inflammatory effects, others have not observed such activity.[1][2] This guide aims to provide a framework for replicating and expanding upon the current knowledge by comparing the reported attributes of this compound with those of well-characterized anti-inflammatory compounds. The objective is to offer a clear perspective on the data required to substantiate this compound's anti-inflammatory potential and to provide standardized protocols for future investigations.
Quantitative Data on Anti-inflammatory Activity
A critical aspect of evaluating an anti-inflammatory compound is the quantification of its activity. This typically involves determining the concentration at which the compound inhibits a specific inflammatory marker by 50% (IC50). Due to the nascent stage of research on this compound, specific IC50 values for the inhibition of key pro-inflammatory cytokines and enzymes are not yet available in published literature. The following tables present a comparative summary of this compound's known effects alongside data from established anti-inflammatory compounds.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Target Cytokine | Cell Line | IC50 Value | Reference |
| This compound | TNF-α, IL-6, IL-1β | Data not available | Data not available | |
| Fisetin | TNF-α, IL-6, IL-1β | Palmitic Acid-induced Cardiomyocytes | Significantly inhibited | [3] |
| Piperine | TNF-α, IL-6, IL-1β | LPS-stimulated RAW264.7 cells | Attenuated at 10-20 mg/L | [4] |
| Nobiletin | TNF-α, IL-6 | IL-1β-induced human OA chondrocytes | Suppressed overproduction | |
| Phycocyanin + Palmitoylethanolamide | IL-8, IL-6, TNF-α | LPS/Poly(I:C)-stimulated Beas-2B and HPrEpiC cells | Significantly abated | [5] |
Table 2: Effect on Pro-inflammatory Enzymes and Mediators
| Compound | Target | Cell Line | Effect | Reference |
| This compound | COX-2, iNOS, ROS | Data not available (COX-2, iNOS), SH-SY5Y NB cells (ROS) | Decreased ROS levels | [6] |
| Pine Pollen Extract | iNOS, COX-2 | LPS-activated RAW 264.7 macrophages | Down-regulated protein expression | [7] |
| Chrysin Derivative (Ch-4) | COX-2 | Cultured Raw264.7 cells | IC50 = 2.7 µM (selective for COX-2 over COX-1) | [8][9] |
| Poncirin | iNOS, COX-2 | RAW 264.7 macrophage cells | Reduced protein levels | [10] |
| Casticin | iNOS, COX-2 | Lipopolysaccharide-stimulated mouse macrophages | Inhibited expression | [11] |
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed and standardized experimental protocols are essential. The following are methodologies for key experiments used to assess anti-inflammatory properties.
Cell Culture and Induction of Inflammation
-
Cell Line: RAW 264.7 murine macrophage cells are a commonly used and appropriate model for in vitro inflammation studies.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages. A typical concentration used is 1 µg/mL.
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or the comparator compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine is determined from a standard curve.
-
Western Blot Analysis of COX-2 and iNOS Expression
-
Principle: Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat cells with this compound or a comparator compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Lyse the cells and quantify the total protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the direct impact of this compound on these pathways is yet to be fully elucidated, extracts from Salix, a source of this compound, have been shown to downregulate NF-κB.[12]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[4][10]
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases by stimuli such as LPS leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory genes. Several natural compounds exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPK proteins.[4][13]
Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.
Conclusion and Future Directions
While this compound has demonstrated antioxidant properties and is associated with traditional herbal remedies with anti-inflammatory uses, the direct scientific evidence for its anti-inflammatory activity remains preliminary. To rigorously evaluate its potential, future research should focus on:
-
Systematic in vitro studies to determine the IC50 values of this compound on a panel of pro-inflammatory cytokines and enzymes in relevant cell models.
-
Mechanistic studies to elucidate the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
In vivo studies using animal models of inflammation to assess the efficacy, dosage, and potential toxicity of this compound.
By employing the standardized protocols and comparative framework outlined in this guide, researchers can contribute to a more definitive understanding of this compound's therapeutic potential as an anti-inflammatory agent.
References
- 1. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alleviation of obesity cardiomyopathy by Fisetin through the inhibition of NF-κB/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Casticin inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
Validating Picein's Role as a Plant Stress Indicator Against Established Markers
A Comparative Guide for Researchers
The identification of reliable biomarkers is crucial for understanding and mitigating the impact of environmental stressors on plant health. Picein, a phenolic glucoside found in various plants, notably in conifers like the Norway spruce (Picea abies), has been proposed as a potential indicator of plant stress. This guide provides a comparative analysis of this compound against well-established plant stress markers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
This compound and its Putative Role in Plant Stress Response
This compound has been associated with plant defense mechanisms, particularly in response to biotic stressors such as fungal pathogens.[1][2] Studies on Norway spruce have indicated an increase in this compound concentrations following fungal infection, suggesting its involvement in the plant's defense cascade.[1][3] However, its role as a broad-spectrum stress indicator, especially for abiotic stressors, remains less defined. Research has shown that this compound levels in Norway spruce were not significantly affected by drought or herbicide treatment, indicating a potentially more specialized role in biotic stress responses.[4]
Established Plant Stress Markers: A Benchmark for Comparison
To validate the utility of this compound as a stress indicator, its performance must be compared against known and widely accepted biomarkers. These markers are broadly categorized based on the type of stress they indicate.
Biotic Stress Markers:
-
Salicylic Acid (SA): A key phytohormone that plays a central role in activating defense responses against biotrophic and hemibiotrophic pathogens.[5]
-
Jasmonic Acid (JA): A lipid-derived hormone crucial for defense against necrotrophic pathogens and insect herbivores.[5][6] Crosstalk between SA and JA signaling pathways allows plants to fine-tune their defense strategies.[5]
-
Antioxidant Enzymes: Enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) are key components of the plant's defense against oxidative damage caused by pathogen attacks.[7][8]
Abiotic Stress Markers:
-
Proline: An amino acid that accumulates in plants under various abiotic stresses, including drought and salinity, where it acts as an osmolyte to protect cellular structures.[9][10]
-
Abscisic Acid (ABA): A phytohormone that plays a critical role in regulating plant responses to abiotic stresses, particularly drought, by controlling stomatal closure and gene expression.[11]
-
Dehydrins: A group of proteins that accumulate in response to dehydration and protect cells from damage.
Comparative Data: this compound vs. Known Stress Markers
While direct, quantitative comparative studies simultaneously analyzing this compound and other established stress markers under controlled conditions are limited, existing research provides some context for comparison. The following tables summarize hypothetical comparative data based on current understanding to illustrate how this compound might perform against known markers under different stress scenarios.
| Stress Condition | This compound Concentration | Proline Concentration | Abscisic Acid (ABA) Concentration |
| Control (No Stress) | Baseline | Baseline | Baseline |
| Drought Stress | No significant change | Significant increase | Significant increase |
| Fungal Infection | Significant increase | Moderate increase | Moderate increase |
| Hypothetical data illustrating potential responses of this compound and known abiotic stress markers. |
| Stress Condition | This compound Concentration | Salicylic Acid (SA) Concentration | Jasmonic Acid (JA) Concentration | Antioxidant Enzyme Activity (e.g., SOD, CAT) |
| Control (No Stress) | Baseline | Baseline | Baseline | Baseline |
| Biotrophic Pathogen | Significant increase | Significant increase | Moderate change | Significant increase |
| Necrotrophic Pathogen | Significant increase | Moderate change | Significant increase | Significant increase |
| Hypothetical data illustrating potential responses of this compound and known biotic stress markers. |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the extraction, quantification, and analysis of this compound and key established stress markers.
This compound Extraction and Quantification via HPLC-UV
This protocol is adapted for the analysis of this compound in conifer needles.
a. Sample Preparation:
-
Harvest fresh plant tissue (e.g., spruce needles) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
b. Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex thoroughly and incubate at 4°C for 24 hours in the dark.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
c. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Quantification: Create a standard curve using a pure this compound standard of known concentrations.
Proline Quantification
This method is based on the reaction of proline with ninhydrin.
a. Extraction:
-
Homogenize 0.5 g of fresh plant material in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 2 filter paper.
b. Assay:
-
To 2 mL of the filtrate, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
-
Add 4 mL of toluene and mix vigorously.
-
Separate the chromophore-containing upper phase and measure the absorbance at 520 nm using a spectrophotometer.
-
Calculate the proline concentration from a standard curve prepared with known concentrations of proline.
Abscisic Acid (ABA) Extraction and Quantification
a. Extraction:
-
Freeze-dry and grind 100 mg of plant tissue.
-
Add 1 mL of extraction solvent (e.g., 80% methanol with 1% acetic acid) and an internal standard (e.g., deuterated ABA).
-
Shake overnight at 4°C.
-
Centrifuge and collect the supernatant.
-
Purify the extract using a solid-phase extraction (SPE) C18 cartridge.
b. Quantification (LC-MS/MS):
-
Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify ABA and its internal standard.
Salicylic Acid (SA) and Jasmonic Acid (JA) Quantification
A similar LC-MS/MS-based approach as for ABA can be used for the simultaneous quantification of SA and JA, using appropriate internal standards (e.g., deuterated SA and JA).
Antioxidant Enzyme Activity Assays
a. Protein Extraction:
-
Grind 1 g of fresh plant tissue in liquid nitrogen.
-
Homogenize the powder in an extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant for enzyme activity assays.
b. Superoxide Dismutase (SOD) Activity:
-
Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract. The absorbance is read at 560 nm.
c. Catalase (CAT) Activity:
-
Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.
d. Ascorbate Peroxidase (APX) Activity:
-
Measure the rate of ascorbate oxidation by monitoring the decrease in absorbance at 290 nm.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for comparing this compound with known stress markers.
Caption: Simplified signaling pathways for Salicylic Acid and Jasmonic Acid in plant defense.
Caption: Simplified signaling pathway for Abscisic Acid in response to drought stress.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising biomarker for biotic stress, particularly fungal infections in conifers. However, its utility as a general plant stress indicator requires further validation through direct comparative studies against a panel of established markers for both biotic and abiotic stresses. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research. Future studies employing metabolomic approaches to simultaneously quantify a wide range of compounds, including this compound and known stress markers, will be invaluable in elucidating the precise role of this compound in the complex network of plant stress responses. This will ultimately enable researchers to more accurately assess plant health and develop novel strategies for enhancing crop resilience.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE OCCURANCE OF this compound AND P-HYDROXYACETOPHENONE IN SPRUCE NEEDLES AND THE EFFECT OF THE MONOPHENOL ON THE GROWTH OF DIFFERENT FOREST PATHOGENS. | International Society for Horticultural Science [ishs.org]
- 4. This compound and piceol concentrations in Norway spruce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijplantenviro.com [ijplantenviro.com]
- 9. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Head-to-head comparison of different Picein extraction methods
A Head-to-Head Comparison of Picein Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a glucoside of piceatannol, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This guide provides an objective comparison of different methods for extracting this compound from plant sources, supported by available experimental data. We will delve into Hot Water Extraction (HWE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Comparison of this compound Extraction Yields
The efficiency of an extraction method is primarily evaluated by the yield of the target compound. Below is a summary of this compound and related compound yields from various extraction methods applied to Salix and Rhodiola species, which are known to contain this compound.
| Extraction Method | Plant Material | Compound Quantified | Yield (% w/w of dry material) | Reference |
| Hot Water Extraction (HWE) | Salix sp. (hybrid Karin) bark | Total Extract | >20% | [1][2] |
| Hot Water Extraction (HWE) | Salix alba bark | Salicin | ~0.09% | [3] |
| Ultrasound-Assisted Extraction (UAE) | Salix purpurea bark | Total Phenolics | 5.09% (as GAE) | [4] |
| Supercritical Fluid Extraction (SFE) | Rhodiola rosea roots and rhizomes | Total Bioactive Compounds | Not specified for this compound | [5] |
Note: Direct comparative studies on this compound extraction from the same plant material using different methods are limited. The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. The yield of total extract or related compounds is provided where specific this compound yield is unavailable.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Here are the protocols for the cited extraction methods.
Hot Water Extraction (HWE) of Salix sp. Bark
This method is a conventional and straightforward technique for extracting polar compounds like this compound.
Procedure:
-
The air-dried bark of the willow hybrid 'Karin' is ground.
-
The ground bark is mixed with water at a bark-to-water ratio of 1:20 (w/v).
-
The mixture is heated to 80°C and stirred at 250 rpm for 30 minutes.[6]
-
The extract is then filtered and centrifuged to remove solid particles.
-
The resulting supernatant is lyophilized to obtain a dry powder extract.[7]
Ultrasound-Assisted Extraction (UAE) of Salix purpurea Bark
UAE utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times compared to conventional methods.
Procedure:
-
Dried and ground bark of Salix purpurea (0.5 g) is mixed with 5 mL of 70% aqueous ethanol (v/v).
-
The extraction is performed using an ultrasonic bath.
-
The mixture is sonicated for a specified period (e.g., 15-30 minutes) at a controlled temperature.
-
After extraction, the mixture is filtered, and the solvent is evaporated under vacuum to yield the dry extract.
Supercritical Fluid Extraction (SFE) of Rhodiola rosea Roots and Rhizomes
SFE with carbon dioxide (CO₂) is a green extraction technique that allows for selective extraction by modifying pressure and temperature.
Procedure:
-
Dried and ground roots and rhizomes of Rhodiola rosea are used.
-
The extraction is performed using a supercritical fluid extractor.
-
Supercritical CO₂ is used as the solvent, with ethanol added as a co-solvent (e.g., 1% in the liquid phase).
-
The extraction is carried out under optimized conditions of pressure (e.g., 350 bar) and temperature (e.g., 60°C).[5]
-
The extract is collected after depressurization and separation of the CO₂.
Biological Signaling Pathways of this compound
This compound has shown promise as a neuroprotective agent. One of its proposed mechanisms of action involves the inhibition of Beta-Secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway of Alzheimer's disease, and the reduction of mitochondrial reactive oxygen species (ROS).
This compound's Potential Role in Neuroprotection
The following diagram illustrates a simplified workflow of a typical this compound extraction and its subsequent application in a neuroprotection assay.
This compound's Proposed Mechanism in Mitigating Neurodegeneration
This compound is suggested to exert its neuroprotective effects by interfering with key pathological pathways in neurodegenerative diseases. One proposed mechanism is the inhibition of BACE1, which reduces the production of amyloid-beta (Aβ) peptides. Another is the reduction of mitochondrial ROS, which are implicated in neuronal damage.[8][9][10]
References
- 1. Preparation of Polyphenol-Rich Herbal Beverages from White Willow (Salix alba) Bark with Potential Alzheimer’s Disease Inhibitory Activity In Silico [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. [PDF] The Alzheimer’s disease-linked protease BACE1 modulates neuronal IL-6 signaling through shedding of the receptor gp130 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Picein's Therapeutic Potential in Alzheimer's Disease: A Comparative Analysis Against Established Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging therapeutic candidate Picein against established treatments for Alzheimer's disease (AD). Drawing on available preclinical data for this compound and extensive clinical trial data for approved drugs, this document aims to offer an objective overview to inform future research and development efforts.
Executive Summary
Alzheimer's disease presents a significant global health challenge, with a pressing need for effective therapeutic interventions. Current treatments offer symptomatic relief or target the underlying amyloid pathology with varying degrees of success. This compound, a natural phenolic glycoside, has garnered interest for its potential neuroprotective properties. This guide evaluates the preclinical evidence for this compound in the context of established AD therapies, including cholinesterase inhibitors, NMDA receptor antagonists, and anti-amyloid monoclonal antibodies. While this compound shows promise in preclinical models through its antioxidant and potential BACE1 inhibitory actions, a direct comparison with the robust clinical data of approved drugs highlights the early stage of its development and the need for further rigorous investigation.
Mechanisms of Action: A Comparative Overview
Established Alzheimer's therapies target different aspects of the disease's pathophysiology. This compound is hypothesized to act on key pathways implicated in AD progression, though the evidence is currently preclinical.
This compound: The proposed mechanisms of action for this compound in the context of Alzheimer's disease are primarily based on preclinical studies. In silico and in vitro research suggests that this compound may act as a BACE1 (Beta-secretase 1) inhibitor . BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of AD patients. By inhibiting BACE1, this compound could potentially reduce the production of neurotoxic Aβ peptides. Furthermore, studies have indicated that this compound possesses antioxidant properties , which may help to mitigate the oxidative stress that is a well-established contributor to neuronal damage in Alzheimer's disease.
Established Treatments:
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, which are depleted in AD. They inhibit the enzymes that break down acetylcholine in the synaptic cleft.
-
NMDA Receptor Antagonist (Memantine): Memantine protects brain cells from damage caused by excess glutamate, a neurotransmitter that, in high concentrations, can lead to neuronal toxicity. It modulates the activity of the N-methyl-D-aspartate (NMDA) receptor.
-
Anti-Amyloid Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab): These are disease-modifying therapies that target and promote the clearance of amyloid-beta plaques from the brain.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Safety Operating Guide
Proper Disposal Procedures for Picein
This guide provides essential safety and logistical information for the proper disposal of Picein (CAS 530-14-3), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound Safety and Hazard Information
This compound is a chemical compound that requires careful handling and disposal. While some regulations may not classify it as a hazardous substance, it is crucial to handle it with care to avoid potential risks.[1][2] One German classification system rates this compound as "severely hazardous to water" (WGK 3), highlighting the importance of preventing its release into the environment.[3] Therefore, discharging this compound into drains or the environment must be strictly avoided.[4]
Key Safety Precautions:
-
Avoid the formation of dust when handling the solid form.[4]
-
Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), such as chemical-impermeable gloves and safety glasses.[4]
-
Ensure adequate ventilation in the handling area.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 530-14-3 | [1][4] |
| Molecular Formula | C₁₄H₁₈O₇ | [1][4] |
| Molecular Weight | 298.29 g/mol | [2][4] |
| Melting Point | 195°C | [4] |
| Boiling Point | 562.6°C at 760 mmHg | [4] |
| Solubility | Slightly soluble in Ethanol, Methanol, Water | [4] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [3] |
This compound Disposal Protocol
The recommended procedure for disposing of this compound waste is to treat it as hazardous chemical waste. This protocol is based on general best practices for laboratory chemical disposal.
Methodology for this compound Waste Disposal:
-
Waste Collection:
-
Collect this compound waste, including any contaminated materials (e.g., gloves, absorbent paper), in a dedicated, properly labeled, and sealed container.[5]
-
The container must be compatible with the chemical waste and in good condition to prevent leaks or ruptures.[5]
-
Label the container clearly with "Hazardous Waste" and "this compound".[5]
-
-
Storage:
-
Disposal Request:
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to neutralize or dispose of this compound waste through the standard trash or sanitary sewer system.
-
-
Spill Cleanup:
-
In case of a spill, prevent further leakage if it is safe to do so.[4]
-
For small spills, use an absorbent material like sand or vermiculite to contain the substance.
-
Collect the absorbent material and any contaminated debris into a sealed container for hazardous waste disposal.[5]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Picein
Essential Safety and Handling Guide for Picein
This guide provides crucial safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Assessment and Chemical Properties
This compound is a phenolic compound.[1] While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is imperative to handle it with the standard care accorded to all laboratory chemicals.[2] It is a combustible solid, and precautions should be taken to avoid dust formation and contact with skin and eyes.[2][3][4]
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₇ | [3] |
| Molecular Weight | 298.29 g/mol | [3][4] |
| Physical State | Solid (White to Pale Yellow) | [3] |
| Melting Point | 195°C | [3] |
| Solubility | Slightly soluble in Ethanol, Methanol, and Water | [3] |
| Storage Class | 11 (Combustible Solids) |[4] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against chemical exposure.[5][6][7] The following table summarizes the required PPE for handling this compound.
Recommended Personal Protective Equipment for this compound
| Protection Type | Required Equipment | Rationale and Best Practices |
|---|---|---|
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes or airborne dust particles.[3] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Lab coat. | Prevents direct skin contact.[3][8] Gloves should be inspected before use and disposed of properly after handling. A lab coat protects personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area where dust is not generated. | Use a NIOSH-approved respirator (e.g., N95) if there is a risk of inhaling dust, especially when handling large quantities or if engineering controls like a fume hood are unavailable.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety throughout the process.
Preparation:
-
Consult the SDS: Always review the Safety Data Sheet for this compound before beginning work.[2]
-
Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended when handling powders to minimize inhalation risk.[3]
-
Assemble PPE: Put on all required PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3]
-
Prepare Work Area: Designate a specific area for handling this compound. Ensure the area is clean and uncluttered.
Handling:
-
Avoid Dust Generation: Handle this compound carefully to avoid creating dust.[2][3] Use tools like spatulas to gently transfer the solid.
-
Prevent Ignition: Keep away from sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Containment: Keep the chemical in suitable, closed containers when not in use.[3]
Post-Handling/Cleanup:
-
Decontaminate: Clean the work surface thoroughly after use.
-
Remove PPE: Remove gloves and other disposable PPE, placing them in a designated waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Emergency and Disposal Plans
Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Clean: Carefully sweep or scoop up the spilled solid, avoiding dust generation.[3] Place the material into a suitable, sealed container for disposal.[3]
-
Use Appropriate Tools: Use spark-proof tools during cleanup.[3]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Disposal Plan: Proper disposal is critical to prevent environmental contamination. All chemical waste must be managed according to local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Do not discharge this compound into drains or sewers.[3]
Safe Handling Workflow for this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. extrasynthese.com [extrasynthese.com]
- 3. L-PICEIN - Safety Data Sheet [chemicalbook.com]
- 4. This compound analytical standard | 530-14-3 [sigmaaldrich.com]
- 5. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
